molecular formula C35H40N6O11 B12369894 Z-YVAD-pNA

Z-YVAD-pNA

カタログ番号: B12369894
分子量: 720.7 g/mol
InChIキー: DYQRJLIEZNWNAJ-BGCOULCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z-YVAD-pNA is a useful research compound. Its molecular formula is C35H40N6O11 and its molecular weight is 720.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H40N6O11

分子量

720.7 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1

InChIキー

DYQRJLIEZNWNAJ-BGCOULCTSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

正規SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Z-YVAD-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Z-YVAD-pNA, a critical tool in the study of inflammatory pathways. We will delve into its function as a chromogenic substrate for caspase-1, the intricacies of the caspase-1 activation pathway, and provide detailed experimental protocols for its application.

Introduction: The Role of this compound in Caspase-1 Research

This compound (N-Benzoyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a synthetic tetrapeptide that serves as a specific colorimetric substrate for caspase-1, an inflammatory caspase pivotal in the innate immune response.[1][2] The specificity of the YVAD (Tyr-Val-Ala-Asp) sequence allows for the precise measurement of caspase-1 activity, making it an invaluable reagent for investigating inflammatory signaling and screening for caspase-1 inhibitors.[1]

The fundamental mechanism of this compound relies on the enzymatic activity of caspase-1. Active caspase-1 recognizes and cleaves the peptide bond C-terminal to the aspartate residue in the YVAD sequence. This cleavage releases the p-nitroanilide (pNA) chromophore, which results in a measurable increase in absorbance at 405 nm. The intensity of the color change is directly proportional to the enzymatic activity of caspase-1 in the sample.

The Upstream Regulator: Caspase-1 Activation via the Inflammasome

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated by large, multi-protein complexes known as inflammasomes. Inflammasomes assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

The canonical inflammasome signaling pathway leading to caspase-1 activation can be visualized as follows:

Inflammasome_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3 NLRP3 Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Activation_Signal Activation Signal (e.g., K+ efflux, ROS) Activation_Signal->NLRP3 ASC ASC Adapter NLRP3->ASC PYD-PYD interaction Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 CARD-CARD interaction Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Autocatalytic Cleavage Active_Caspase1->Pro_IL1b Cleavage Active_Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Caspase1->GSDMD Cleavage Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Inflammation Inflammation Mature_IL1b->Inflammation Mature_IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

The activation of the NLRP3 inflammasome, a well-characterized inflammasome, typically requires two signals. The first "priming" signal, often initiated by microbial components binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated transcription of NLRP3 and the inactive precursors of the cytokines IL-1β and IL-18. A second activation signal, such as potassium efflux or the generation of reactive oxygen species (ROS), triggers the oligomerization of the NLRP3 sensor protein. This recruits the adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their autocatalytic cleavage and activation.

Quantitative Data: Substrate Specificity of Caspase-1

While this compound is a widely used and effective substrate for caspase-1, it is important to note that other peptide sequences can also be recognized and cleaved by this enzyme. The substrate specificity of caspases is a critical factor in designing specific assays and inhibitors.

Substrate SequenceCaspase Target(s)Notes
YVAD Caspase-1, Caspase-4, Caspase-5The classical recognition sequence for caspase-1.
WEHD Caspase-1, Caspase-4, Caspase-5Considered a more optimal recognition sequence for caspase-1 than YVAD.[3]
DEVD Caspase-3, Caspase-7A preferred substrate for apoptotic caspases.
IETD Caspase-8A preferred substrate for initiator caspase-8.
LEHD Caspase-9A preferred substrate for initiator caspase-9.
VDVAD Caspase-2A preferred substrate for initiator caspase-2.

This table summarizes the preferred tetrapeptide sequences for various caspases. It is important to note that some cross-reactivity may occur, especially at high substrate or enzyme concentrations.

Experimental Protocols: Caspase-1 Activity Assay using this compound

The following provides a detailed methodology for a typical colorimetric caspase-1 activity assay.

Reagents and Materials
  • Cells of interest (e.g., macrophages, monocytes)

  • Cell culture medium and supplements

  • Inducing agent for inflammasome activation (e.g., LPS, ATP, nigericin)

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • This compound substrate (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caspase1_Assay_Workflow A 1. Cell Culture and Treatment - Seed cells in a 96-well plate. - Treat with inflammasome-activating stimulus. B 2. Cell Lysis - Wash cells with PBS. - Add Cell Lysis Buffer and incubate on ice. A->B C 3. Prepare Reaction Mixture - In a new 96-well plate, add cell lysate. - Add 2x Reaction Buffer. B->C D 4. Initiate Reaction - Add this compound substrate to each well. C->D E 5. Incubation - Incubate the plate at 37°C. D->E F 6. Absorbance Measurement - Read absorbance at 405 nm at multiple time points. E->F G 7. Data Analysis - Calculate the change in absorbance over time. - Compare treated vs. untreated samples. F->G

Caption: General workflow for a colorimetric caspase-1 assay.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Prime the cells with a priming agent (e.g., LPS) for a specified duration.

    • Induce inflammasome activation with a second stimulus (e.g., ATP or nigericin). Include untreated control wells.

  • Cell Lysis:

    • Gently wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10-15 minutes.

    • Centrifuge the plate to pellet cell debris.

  • Assay Setup:

    • Transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.

    • Add an equal volume of 2x Reaction Buffer to each well containing the cell lysate.

  • Enzymatic Reaction:

    • Add the this compound substrate to each well to a final concentration typically in the range of 100-200 µM.

    • Immediately start monitoring the absorbance.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

    • Calculate the rate of pNA release by determining the slope of the linear portion of the absorbance versus time curve.

    • Compare the caspase-1 activity in treated samples to that of the untreated controls.

Conclusion

This compound serves as a robust and reliable tool for the quantitative assessment of caspase-1 activity. A thorough understanding of its mechanism of action, coupled with a comprehensive knowledge of the upstream caspase-1 activation pathways, is essential for its effective application in research and drug development. The provided experimental protocols offer a solid foundation for the implementation of caspase-1 activity assays, which are fundamental to unraveling the complex roles of inflammation in health and disease.

References

The Principle of Action of Z-YVAD-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the principle of action of Z-YVAD-pNA, a critical tool for researchers in the fields of apoptosis, inflammation, and drug development. This document outlines its biochemical mechanism, role as a caspase-1 substrate, and its application in experimental assays. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support its use in a laboratory setting.

Core Principle: A Chromogenic Substrate for Caspase-1

This compound (N-benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide) is a synthetic tetrapeptide that functions as a specific chromogenic substrate for caspase-1, an enzyme formerly known as Interleukin-1β Converting Enzyme (ICE). The principle of its action lies in the highly specific recognition and cleavage of the peptide sequence Tyr-Val-Ala-Asp (YVAD) by active caspase-1. The aspartate residue is the critical recognition site for the enzyme's catalytic activity.

Upon cleavage of the peptide bond C-terminal to the aspartate residue, the chromophore p-nitroanilide (pNA) is released. Free pNA has a distinct yellow color and can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1] The intensity of the color produced is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzymatic activity of caspase-1 in the experimental sample. This makes this compound, and its acetylated analog Ac-YVAD-pNA, invaluable for quantifying caspase-1 activity in both purified enzyme preparations and cell lysates.[2]

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

The following tables summarize key quantitative data related to the interaction of YVAD-based substrates and inhibitors with caspase-1 and other caspases. This data is crucial for experimental design and interpretation.

SubstrateEnzymekcat (s⁻¹)Reference
Ac-YVAD-pNACaspase-10.78[3]

Table 1: Kinetic Parameter for a YVAD-based Caspase-1 Substrate. The catalytic rate constant (kcat) for the cleavage of Ac-YVAD-pNA by human caspase-1 at 303 K.

InhibitorTarget Caspase(s)IC50 (nM)Reference
Ac-YVAD-cmkCaspase-1Potent inhibitor (specific IC50 not provided)[4]
Z-YVAD-FMKCaspase-1Specific inhibitor (specific IC50 not provided)[5]
VRT-043198Caspase-10.204[6][7]
Caspase-414.5[6][7]
Caspase-510.6[6][7]
Caspase-83.3[6][7]
Caspase-95.07[6][7]
Caspase-1066.5[6][7]
Caspase-1458.5[6][7]
Ac-FLTD-CMKCaspase-146.7[5]
Caspase-41490[5]
Caspase-5329[5]
Belnacasan (VX-765)Caspase-1Ki: 0.8[5]
Z-VAD-FMKPan-caspase0.0015 - 5.8 mM (in vitro)[8][9]

Table 2: Inhibitory Potency (IC50/Ki) of Selected Caspase Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for various inhibitors targeting caspase-1 and other caspases. Note that Z-VAD-FMK is a broad-spectrum pan-caspase inhibitor.

Experimental Protocols

In Vitro Caspase-1 Colorimetric Assay

This protocol details the measurement of caspase-1 activity in cell lysates using this compound.

Materials:

  • Cells induced to undergo apoptosis or inflammation.

  • Control (uninduced) cells.

  • Cold PBS (Phosphate Buffered Saline).

  • Cell Lysis Buffer (e.g., 10 mM Tris pH 7.4, 1 mM DTT, 2 mM EDTA, 1 mM PMSF, 10 µg/mL pepstatin, 10 µg/mL leupeptin).

  • 2x Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • This compound substrate (stock solution in DMSO, final concentration 200 µM).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysis:

    • Harvest induced and control cells by centrifugation at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellets once with cold PBS.

    • Resuspend the cell pellets in cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10⁶ cells) and incubate on ice for 15 minutes.

    • Centrifuge the lysates at 16,000-20,000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method such as the Bradford assay.

  • Assay Reaction:

    • In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the this compound substrate to each well to initiate the reaction.

    • Include control wells: a blank (no cell lysate) and a no-substrate control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • The caspase-1 activity can be expressed as the fold-increase in absorbance of the induced sample compared to the uninduced control.

Experimental Workflow for Assessing Caspase-1 Inhibition

This workflow outlines the steps to evaluate the efficacy of a potential caspase-1 inhibitor in a cell-based assay.

experimental_workflow Experimental Workflow: Caspase-1 Inhibition Assay cluster_setup Cell Culture and Treatment cluster_assay Caspase-1 Activity Measurement cluster_analysis Data Analysis cell_culture Seed cells (e.g., THP-1 macrophages) in a multi-well plate induce_inflammation Prime cells with LPS (Signal 1) cell_culture->induce_inflammation inhibitor_treatment Pre-incubate with test inhibitor or vehicle control induce_inflammation->inhibitor_treatment activate_inflammasome Activate NLRP3 inflammasome with ATP or Nigericin (Signal 2) inhibitor_treatment->activate_inflammasome cell_lysis Lyse cells to release intracellular contents activate_inflammasome->cell_lysis protein_quant Quantify protein concentration of cell lysates cell_lysis->protein_quant colorimetric_assay Perform colorimetric assay with this compound protein_quant->colorimetric_assay read_absorbance Measure absorbance at 405 nm colorimetric_assay->read_absorbance calculate_activity Calculate caspase-1 activity relative to control read_absorbance->calculate_activity determine_ic50 Determine IC50 value of the inhibitor calculate_activity->determine_ic50

Caption: Workflow for evaluating a caspase-1 inhibitor.

Signaling Pathways Involving Caspase-1

This compound is instrumental in studying the activation of caspase-1, a key effector in the inflammasome and pyroptosis signaling pathways.

The NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1 in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process: priming and activation.

NLRP3_inflammasome NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs_1 PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs_1->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of: - pro-IL-1β - pro-IL-18 - NLRP3 NFkB->Transcription Stimuli ATP, Nigericin, Viral RNA, etc. Efflux K+ Efflux Stimuli->Efflux NLRP3 NLRP3 Efflux->NLRP3 ASC ASC Adaptor NLRP3->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 autocatalytic cleavage

Caption: The two-signal model of NLRP3 inflammasome activation.

The Pyroptosis Signaling Pathway

Active caspase-1 initiates a pro-inflammatory form of programmed cell death called pyroptosis. This is primarily mediated by the cleavage of Gasdermin D (GSDMD).

Pyroptosis_Pathway Canonical Pyroptosis Signaling Pathway cluster_cytokine Cytokine Maturation cluster_pyroptosis Pyroptosis Induction active_caspase1 Active Caspase-1 pro_il1b Pro-IL-1β active_caspase1->pro_il1b cleaves pro_il18 Pro-IL-18 active_caspase1->pro_il18 cleaves gsdmd Gasdermin D (GSDMD) active_caspase1->gsdmd cleaves mature_il1b Mature IL-1β pro_il1b->mature_il1b mature_il18 Mature IL-18 pro_il18->mature_il18 pore_formation Pore formation in plasma membrane mature_il1b->pore_formation released via pores mature_il18->pore_formation released via pores gsdmd_n GSDMD N-terminal fragment gsdmd->gsdmd_n gsdmd_n->pore_formation cell_lysis Cell Lysis and release of inflammatory contents pore_formation->cell_lysis

Caption: Caspase-1 mediated pyroptosis and cytokine maturation.

References

Z-YVAD-pNA Substrate Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Z-YVAD-pNA, a chromogenic substrate pivotal for the study of inflammatory caspases. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a quantitative analysis of its interaction with various proteases.

Introduction

This compound (N-benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide) is a synthetic tetrapeptide substrate designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune response through the activation of pro-inflammatory cytokines and the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The cleavage of this compound by an active caspase releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm, providing a direct measure of enzyme activity. While primarily recognized as a caspase-1 substrate, the YVAD sequence can also be recognized by other inflammatory caspases, namely caspase-4 and caspase-5. Understanding the specificity of this compound is therefore crucial for the accurate interpretation of experimental results.

Data Presentation: Quantitative Substrate Specificity

The specificity of a protease for a particular substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the available kinetic data for the cleavage of YVAD-pNA and related substrates by various human caspases.

CaspaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-1Ac-YVAD-pNA100Not ReportedNot Reported

Note: Data for this compound is often used interchangeably with its acetylated form, Ac-YVAD-pNA, in the literature. While the core recognition sequence (YVAD) remains the same, slight variations in kinetic parameters might exist. The available literature primarily reports the Km value for caspase-1 with limited information on kcat and the kinetic parameters for other caspases with this specific substrate.

Experimental Protocols

Colorimetric Caspase-1 Assay using this compound

This protocol outlines the steps for measuring caspase-1 activity in cell lysates using this compound.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, macrophages)

  • Apoptosis/Inflammasome inducer (e.g., LPS, Nigericin, ATP)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA)

  • This compound substrate (stock solution of 10 mM in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1-2 x 10⁶ cells/well in a 6-well plate.

    • Treat cells with the desired stimulus to induce inflammasome activation and caspase-1 activity. Include an untreated control group.

    • Incubate for the desired period.

  • Cell Lysis:

    • Carefully collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10⁶ cells.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000-16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-1 Activity Assay:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix by diluting the this compound stock solution in 2x Reaction Buffer to a final concentration of 200 µM. For example, for each reaction, mix 48 µL of 2x Reaction Buffer with 2 µL of 10 mM this compound.

    • Add 50 µL of the this compound/Reaction Buffer master mix to each well containing the cell lysate. The final concentration of this compound in the well will be 100 µM.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer and 50 µL of the this compound/Reaction Buffer master mix.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from the absorbance values of the samples.

    • Caspase-1 activity can be expressed as the change in absorbance per unit of time per milligram of protein or as a fold-change relative to the untreated control.

Mandatory Visualization

Signaling Pathway: Caspase-1 Activation via the NLRP3 Inflammasome

Caspase1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Signal 2 (Activation) NFkB NF-κB TLR->NFkB K_efflux K+ Efflux P2X7->K_efflux pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation pro_caspase1 Pro-Caspase-1 Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) pro_caspase1->Inflammasome NLRP3_inactive->Inflammasome Oligomerization ASC ASC ASC->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Autocatalytic Cleavage caspase1->pro_IL1b Cleavage pro_GSDMD Pro-Gasdermin D caspase1->pro_GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b GSDMD_N Gasdermin D N-terminal Fragment pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Pyroptosis->IL1b Release K_efflux->NLRP3_inactive Activates

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow: Colorimetric Caspase-1 Assay

Caspase1_Assay_Workflow start Start: Cell Culture treatment Induce Inflammasome Activation (e.g., LPS + Nigericin) start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Cell Lysis (on ice) harvest->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 supernatant Collect Supernatant (Cytosolic Lysate) centrifuge1->supernatant protein_quant Determine Protein Concentration supernatant->protein_quant assay_setup Setup Assay in 96-well Plate: - Lysate - this compound Substrate - Reaction Buffer protein_quant->assay_setup incubation Incubate at 37°C assay_setup->incubation readout Measure Absorbance at 405 nm incubation->readout analysis Data Analysis: - Subtract Blank - Normalize to Protein Conc. - Calculate Fold Change readout->analysis end End: Quantified Caspase-1 Activity analysis->end

Caption: Workflow for a colorimetric caspase-1 assay.

References

Z-YVAD-pNA: An In-depth Technical Guide for Apoptosis and Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-YVAD-pNA (N-benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide) is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-1.[1][2][3] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory response and pyroptosis, a form of programmed cell death.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying apoptosis and inflammation, with a particular focus on the inflammasome signaling pathway.

Core Concepts: Apoptosis, Inflammation, and the Role of Caspase-1

Apoptosis and inflammation are fundamental cellular processes. While apoptosis is a programmed and non-inflammatory form of cell death, inflammation is a protective response to harmful stimuli. Caspase-1 plays a pivotal role in inflammation through its function within a multi-protein complex called the inflammasome.[4][6] The inflammasome acts as a sensor for cellular danger signals, and its activation leads to the cleavage and activation of pro-caspase-1.[7][8] Active caspase-1 then proteolytically cleaves the precursors of pro-inflammatory cytokines, interleukin-1β (pro-IL-1β) and pro-IL-18 (pro-IL-18), into their mature, active forms.[4][9] This process is a key event in the inflammatory cascade.

This compound: A Tool to Measure Caspase-1 Activity

This compound is designed to mimic the natural cleavage site of pro-IL-1β recognized by caspase-1. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is specifically recognized and cleaved by active caspase-1 after the aspartate residue.[10] The cleavage of this compound releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[11] The amount of pNA released is directly proportional to the enzymatic activity of caspase-1 in the sample.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C35H40N6O11[12]
Molecular Weight 720.73 g/mol [12]
CAS Number 154564-23-5[2]
Appearance White to off-white solid
Solubility Soluble in DMSO
Related Compounds for Comparative Studies

For a comprehensive understanding of caspase activity, it is often beneficial to use related compounds in parallel experiments.

CompoundDescriptionKey Features
Ac-YVAD-pNA An acetylated form of the caspase-1 substrate.Often used interchangeably with this compound for colorimetric assays of caspase-1 activity.[13]
Z-VAD-FMK A pan-caspase inhibitor.A cell-permeable, irreversible inhibitor of most caspases, used as a negative control to confirm caspase-dependent effects.[6][14][15]
Ac-YVAD-cmk A selective, irreversible caspase-1 inhibitor.Used to specifically block caspase-1 activity in cellular and in vivo models.

Inflammasome Signaling Pathways

The activation of caspase-1 is tightly regulated by the inflammasome. There are two main pathways for inflammasome activation: the canonical and non-canonical pathways.

Canonical Inflammasome Pathway

The canonical pathway is a two-signal process. The first signal, or "priming," is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, triggered by a variety of stimuli, leads to the assembly of the inflammasome complex, composed of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. This proximity-induced dimerization leads to the auto-activation of caspase-1.[7][16]

Canonical_Inflammasome cluster_extracellular Extracellular cluster_cell Cell PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NFkB NF-κB TLR->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, toxins) Signal2->NLRP3_active Inflammasome Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD Gasdermin D caspase1->GSDMD Cleavage Inflammasome->caspase1 Dimerization & Autocleavage IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Canonical Inflammasome Activation Pathway.

Non-Canonical Inflammasome Pathway

The non-canonical pathway is independent of the typical inflammasome sensors and is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, caspase-4 and caspase-5 (caspase-11 in mice) directly bind to cytosolic LPS, leading to their oligomerization and activation. These caspases then cleave Gasdermin D (GSDMD), leading to pyroptosis. The resulting cellular changes can subsequently activate the NLRP3 inflammasome and caspase-1.[1][8][16][17]

NonCanonical_Inflammasome cluster_cell Cell LPS Intracellular LPS pro_caspase45 pro-caspase-4/5 LPS->pro_caspase45 caspase45 Caspase-4/5 (active) pro_caspase45->caspase45 Oligomerization GSDMD Gasdermin D caspase45->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3_activation NLRP3 Inflammasome Activation Pyroptosis->NLRP3_activation K+ efflux caspase1_activation Caspase-1 Activation NLRP3_activation->caspase1_activation

Caption: Non-Canonical Inflammasome Activation Pathway.

Experimental Protocol: Colorimetric Caspase-1 Activity Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates using this compound.

Materials
  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)

  • This compound substrate (stock solution of 4 mM in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Protein assay reagent (e.g., Bradford or BCA)

Procedure
  • Cell Lysate Preparation:

    • Induce apoptosis or inflammation in your cell culture model.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Include a blank control (50 µL of Lysis Buffer without cell lysate).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The caspase-1 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

Assay_Workflow start Start cell_culture Cell Culture & Induction of Apoptosis/ Inflammation start->cell_culture harvest_cells Harvest & Wash Cells cell_culture->harvest_cells lyse_cells Lyse Cells & Prepare Cytosolic Extract harvest_cells->lyse_cells protein_quant Quantify Protein Concentration lyse_cells->protein_quant setup_assay Set up 96-well plate: - Cell Lysate - 2x Reaction Buffer - this compound protein_quant->setup_assay incubate Incubate at 37°C setup_assay->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance analyze_data Data Analysis read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Caspase-1 Activity Assay.

Data Presentation

ParameterRecommended Value/RangeNotes
This compound Stock Concentration 4 mM in DMSOStore at -20°C.
This compound Final Concentration 50 - 200 µMOptimal concentration may need to be determined empirically.
Cell Lysate Protein Concentration 50 - 200 µg per wellEnsure sufficient enzyme concentration for detectable activity.
Incubation Time 1 - 2 hoursLonger incubation times may be necessary for low enzyme activity.
Incubation Temperature 37°C
Absorbance Wavelength 405 nm

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of caspase-1 in inflammation and apoptosis. Its specificity and the straightforward nature of the colorimetric assay allow for the reliable quantification of caspase-1 activity. By understanding the underlying principles of inflammasome activation and utilizing the detailed protocols provided in this guide, scientists can effectively investigate the molecular mechanisms of inflammatory diseases and explore potential therapeutic interventions.

References

The Role of Z-YVAD-pNA in Inflammasome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-YVAD-pNA and its pivotal role in the study of inflammasomes, multiprotein complexes central to the innate immune response. This compound serves as a critical tool for researchers investigating the activation of caspase-1, a key enzyme in the inflammasome cascade. This document outlines the mechanism of action of this compound, presents quantitative data on related caspase inhibitors, provides detailed experimental protocols for its use, and visualizes the complex signaling pathways involved.

Introduction to Inflammasomes and Caspase-1

Inflammasomes are cytosolic protein complexes that play a crucial role in the innate immune system by identifying pathogenic microbes and sterile stressors.[1] Upon activation, these complexes trigger the activation of inflammatory caspases, most notably caspase-1.[1] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[2] This process initiates a potent inflammatory response. Given its central role, the measurement of caspase-1 activity is a key method for quantifying inflammasome activation.

This compound: A Tool for Measuring Caspase-1 Activity

This compound (N-Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide) is a synthetic tetrapeptide that acts as a colorimetric substrate for caspase-1.[3] The peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), mimics the cleavage site in pro-IL-1β that is recognized by caspase-1.[4] In the presence of active caspase-1, this compound is cleaved, releasing the chromophore p-nitroanilide (pNA).[2] The released pNA can be quantified by measuring its absorbance at 405 nm, providing a direct measure of caspase-1 activity.[5][6]

Ac-YVAD-pNA, a closely related compound, is also widely used as a selective chromogenic substrate for caspase-1 and functions in the same manner.[7]

Quantitative Data for Caspase-1 Inhibitors

While this compound is a substrate used to measure caspase-1 activity, related compounds with the YVAD sequence, such as Z-YVAD-FMK and Ac-YVAD-cmk, function as inhibitors of caspase-1. These inhibitors are invaluable for studying the downstream effects of caspase-1 blockade. The following table summarizes key quantitative data for several caspase-1 inhibitors.

CompoundType of InhibitionTarget CaspasesKi / IC50 Values
Belnacasan (VX-765) Potent and selectiveCaspase-1Ki: 0.8 nM (cell-free assay)
Ac-YVAD-CHO ReversibleCaspase-1Ki: 0.76 nM
Caspase-4, -5, -8, -9, -10Ki: 163-970 nM
Caspase-2, -3, -6, -7Ki: >10,000 nM
Z-YVAD-FMK IrreversibleCaspase-1 specific-
Ac-YVAD-cmk Irreversible, SelectiveCaspase-1-
Ac-FLTD-CMK IrreversibleCaspase-1IC50: 46.7 nM
Caspase-4IC50: 1.49 µM
Caspase-5IC50: 329 nM
Q-VD-Oph Pan-caspase inhibitorCaspases 1, 3, 8, 9IC50: 25-400 nM

Inflammasome Signaling Pathways

The activation of caspase-1 is a convergence point for multiple inflammasome pathways. The most well-characterized of these are the NLRP3, NLRC4, and AIM2 inflammasomes.

The NLRP3 Inflammasome

The NLRP3 inflammasome is activated by a wide array of stimuli, including microbial components, endogenous danger signals, and crystalline substances. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR Signal 1 (Priming) NFkB NF-κB Activation TLR_TNFR->NFkB pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3_transcription pro_IL1B Pro-IL-1β pro_IL1B_NLRP3_transcription->pro_IL1B Signal2 Activation Signal (e.g., ATP, Nigericin) K_efflux K+ Efflux Signal2->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Signal 2 (Activation) ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1B release GSDMD_N->IL18 release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

NLRP3 Inflammasome Activation Pathway
The NLRC4 Inflammasome

The NLRC4 inflammasome is typically activated by bacterial proteins, such as flagellin and components of type III secretion systems. This activation is mediated by NAIP proteins, which act as the direct sensors.

NLRC4_Inflammasome_Pathway NLRC4 Inflammasome Activation Pathway Bacterial_proteins Bacterial Proteins (e.g., Flagellin) NAIP NAIP Bacterial_proteins->NAIP sensed by NLRC4 NLRC4 NAIP->NLRC4 activates ASC ASC NLRC4->ASC recruits Inflammasome NLRC4 Inflammasome Assembly NLRC4->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1B release GSDMD_N->IL18 release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AIM2_Inflammasome_Pathway AIM2 Inflammasome Activation Pathway dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 binds to ASC ASC AIM2->ASC recruits Inflammasome AIM2 Inflammasome Assembly AIM2->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1B release GSDMD_N->IL18 release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Experimental_Workflow Caspase-1 Activity Assay Workflow start Start cell_culture 1. Cell Culture and Inflammasome Activation start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant assay_setup 4. Assay Setup in 96-well Plate protein_quant->assay_setup add_substrate 5. Add Ac-YVAD-pNA Substrate assay_setup->add_substrate incubation 6. Incubation add_substrate->incubation read_absorbance 7. Read Absorbance at 405 nm incubation->read_absorbance data_analysis 8. Data Analysis read_absorbance->data_analysis end End data_analysis->end

References

Z-YVAD-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Z-YVAD-pNA, a critical tool in the study of apoptosis and inflammatory processes. This document details experimental protocols and visualizes key signaling pathways to facilitate its effective use in research and drug development.

Core Chemical Properties and Structure

This compound, with the full name N-Carbobenzoxy-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide, is a synthetic tetrapeptide derivative that serves as a specific chromogenic substrate for caspase-1. Its utility in research stems from its ability to be cleaved by active caspase-1, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Chemical Structure

The structure of this compound consists of a tetrapeptide (Tyr-Val-Ala-Asp) linked to a p-nitroaniline group at the C-terminus of the aspartic acid residue. The N-terminus of the tyrosine is protected by a benzyloxycarbonyl (Z) group.

G Z_YVAD_pNA caption Chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C35H40N6O11[1]
Molecular Weight 720.73 g/mol [1]
CAS Number 154564-23-5[1]
Appearance White to off-white powder
Purity ≥97% (HPLC)
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action and Applications

This compound is primarily utilized as a colorimetric substrate to measure the activity of caspase-1 (Interleukin-1β Converting Enzyme or ICE). Caspase-1 is a cysteine protease that plays a central role in the inflammatory response and in a form of programmed cell death known as pyroptosis.

The mechanism of action involves the specific recognition and cleavage of the Asp-pNA bond by active caspase-1. This cleavage releases the yellow-colored p-nitroaniline (pNA), which has a maximum absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-1 activity in the sample.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Caspase-1 Colorimetric Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates using this compound.

1. Materials and Reagents:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • This compound Substrate: 4 mM stock solution in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Cell Lysate Preparation:

  • Induce apoptosis or inflammation in the cell culture using the desired stimulus.

  • Harvest cells by centrifugation at 250 x g for 10 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells).

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the 4 mM this compound substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-1 activity can be determined by comparing the results from the induced sample with an uninduced control.

G cluster_0 Cell Preparation cluster_1 Lysate Preparation cluster_2 Assay Execution Induce_Stimulus Induce_Stimulus Harvest_Cells Harvest_Cells Induce_Stimulus->Harvest_Cells Wash_Cells Wash_Cells Harvest_Cells->Wash_Cells Lyse_Cells Lyse_Cells Wash_Cells->Lyse_Cells Centrifuge_Debris Centrifuge_Debris Lyse_Cells->Centrifuge_Debris Collect_Supernatant Collect_Supernatant Centrifuge_Debris->Collect_Supernatant Quantify_Protein Quantify_Protein Collect_Supernatant->Quantify_Protein Add_Lysate Add_Lysate Quantify_Protein->Add_Lysate Add_Reaction_Buffer Add_Reaction_Buffer Add_Lysate->Add_Reaction_Buffer Add_Substrate Add_Substrate Add_Reaction_Buffer->Add_Substrate Incubate Incubate Add_Substrate->Incubate Read_Absorbance Read_Absorbance Incubate->Read_Absorbance

Caption: Experimental workflow for the caspase-1 colorimetric assay.

Signaling Pathways

This compound is instrumental in studying signaling pathways where caspase-1 is a key mediator, particularly the inflammasome and apoptosis pathways.

Inflammasome Signaling Pathway

The inflammasome is a multi-protein complex that activates caspase-1 in response to pathogenic and sterile insults. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.

G PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves Z_YVAD_pNA This compound Caspase1->Z_YVAD_pNA Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation pNA pNA (Colorimetric Signal) Z_YVAD_pNA->pNA

Caption: The NLRP3 inflammasome signaling pathway.

Apoptosis Signaling Pathway (Extrinsic)

While caspase-1 is more centrally involved in inflammation, it can also contribute to apoptosis under certain conditions. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to cell surface receptors.

G Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Initiates Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Recruits Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves Caspase1_link Caspase-1 (Crosstalk) Caspase8->Caspase1_link Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The extrinsic apoptosis signaling pathway.

This technical guide provides a foundational understanding of this compound for its effective application in research. For further details, researchers are encouraged to consult the specific product datasheets and relevant scientific literature.

References

An In-depth Technical Guide to the Identification and Validation of Caspase-1 Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a cysteine-aspartic protease, is a critical mediator of innate immunity and inflammation. As the primary effector of the inflammasome, a multi-protein complex that senses pathogenic and endogenous danger signals, caspase-1 orchestrates a potent inflammatory response through the cleavage of a specific set of cellular substrates. The identification and validation of these substrates are paramount for understanding the molecular mechanisms of inflammation, elucidating disease pathogenesis, and developing targeted therapeutics for a wide range of inflammatory disorders. This guide provides a comprehensive overview of caspase-1 substrates, detailing their identification through advanced proteomic techniques, methods for their validation, and their roles in key signaling pathways.

Core Caspase-1 Substrates and Their Functions

Caspase-1 substrates are cleaved at specific aspartic acid residues, leading to their activation or inactivation and subsequent downstream signaling events. The most well-characterized substrates of caspase-1 are central to the processes of cytokine maturation and a pro-inflammatory form of programmed cell death known as pyroptosis.

Table 1: Key Caspase-1 Substrates and their Functions

SubstrateUniprot IDCleavage SiteFunction of Cleaved Product
Pro-interleukin-1β (pro-IL-1β)P01584 (Human)Asp116Mature, pro-inflammatory IL-1β
Pro-interleukin-18 (pro-IL-18)P43681 (Human)Asp36Mature, pro-inflammatory IL-18
Gasdermin D (GSDMD)Q9BYG3 (Human)Asp275Pore-forming N-terminal fragment that induces pyroptosis[1]
Caspase-7P55210 (Human)Asp23, Asp198Activated caspase-7, leading to apoptosis[2]

Signaling Pathways Involving Caspase-1 and its Substrates

Caspase-1 is activated within the inflammasome complex, which typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1. Upon activation, caspase-1 cleaves its substrates, initiating distinct downstream signaling cascades.

Inflammasome Activation and Cytokine Processing

This pathway leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

Inflammasome_Activation cluster_inflammasome Inflammasome Complex Sensor (NLRP3, etc.) Sensor (NLRP3, etc.) ASC ASC Sensor (NLRP3, etc.)->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Autocatalysis PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Sensor (NLRP3, etc.) Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18->Inflammation

Caption: Inflammasome activation and cytokine processing pathway.

Pyroptosis Pathway

The cleavage of Gasdermin D (GSDMD) by caspase-1 is the central event in pyroptosis.[3] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cellular contents.[1]

Pyroptosis_Pathway Caspase-1 Caspase-1 GSDMD GSDMD Caspase-1->GSDMD Cleavage GSDMD-N GSDMD-N GSDMD->GSDMD-N GSDMD-C GSDMD-C GSDMD->GSDMD-C Pore Formation Pore Formation GSDMD-N->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis Release of Cellular Contents Release of Cellular Contents Cell Lysis->Release of Cellular Contents

Caption: Caspase-1-mediated pyroptosis pathway.

Identification of Novel Caspase-1 Substrates

The discovery of novel caspase-1 substrates is crucial for expanding our understanding of its biological functions. Proteomic approaches have been instrumental in identifying a broad range of putative substrates.

Proteomic Approaches

1. N-terminal Enrichment Proteomics: This method specifically enriches for the N-terminal peptides of proteins, including the new N-termini generated by proteolytic cleavage.

  • Combined Fractional Diagonal Chromatography (COFRADIC): This technique was used to identify caspase-7 as a direct substrate of caspase-1.[2] It involves the differential sorting of peptides to isolate those newly formed by protease processing.

  • Subtiligase-based N-terminomics: This method uses the enzyme subtiligase to ligate a biotinylated peptide to the N-termini of proteins, allowing for their affinity purification and identification by mass spectrometry. This approach identified 82 putative caspase-1 substrates in THP-1 monocytic cell lysates.[4]

Table 2: Selected Novel Putative Caspase-1 Substrates Identified by Proteomics

ProteinGenePutative Cleavage SitePutative FunctionProteomic Method
Caspase-7CASP7D198Apoptosis executionCOFRADIC[2]
Enolase 1ENO1D295Glycolysis, inflammationSubtiligase N-terminomics[4]
Pyruvate kinasePKMD499Glycolysis, inflammationSubtiligase N-terminomics[4]
VimentinVIMD85Intermediate filament, inflammationSubtiligase N-terminomics[4]

Experimental Protocols

Detailed methodologies are essential for the accurate identification and validation of caspase-1 substrates.

In Vitro Cleavage Assay

This assay directly assesses the ability of active caspase-1 to cleave a putative substrate.

Materials:

  • Recombinant active caspase-1

  • Purified recombinant putative substrate protein

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • SDS-PAGE gels and buffers

  • Immunoblotting reagents (primary antibody against the substrate, secondary antibody)

Procedure:

  • Incubate the purified putative substrate protein with recombinant active caspase-1 in caspase assay buffer at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • As a negative control, incubate the substrate protein without caspase-1 under the same conditions.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the substrate protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system. Cleavage is indicated by the appearance of smaller fragments and a decrease in the full-length protein.

Caspase-1 Activity Assay (Fluorometric)

This assay measures caspase-1 activity in cell lysates or purified systems using a fluorogenic substrate.

Materials:

  • Cell lysate or purified caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Fluorometer

Procedure:

  • Prepare cell lysates from cells treated with an inflammasome activator (e.g., LPS and ATP).

  • Add the cell lysate or purified caspase-1 to a 96-well plate.

  • Add the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals.

  • The increase in fluorescence corresponds to the cleavage of the substrate and is proportional to caspase-1 activity.

Workflow for Proteomic Identification of Caspase-1 Substrates

Proteomics_Workflow Cell Lysate Cell Lysate Control Lysate Control Lysate Cell Lysate->Control Lysate Caspase-1 Treated Lysate Caspase-1 Treated Lysate Cell Lysate->Caspase-1 Treated Lysate N-terminal Peptide Enrichment N-terminal Peptide Enrichment Control Lysate->N-terminal Peptide Enrichment Caspase-1 Treated Lysate->N-terminal Peptide Enrichment LC-MS/MS Analysis LC-MS/MS Analysis N-terminal Peptide Enrichment->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Cleaved Peptides Identification of Cleaved Peptides Data Analysis->Identification of Cleaved Peptides Validation Validation Identification of Cleaved Peptides->Validation

Caption: General workflow for proteomic identification of caspase-1 substrates.

Quantitative Analysis of Caspase-1 Substrate Cleavage

Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the relative quantification of protein cleavage between different conditions.

Table 3: Quantitative SILAC Analysis of Caspase-1 Substrates in THP-1 Cells

StimulusNumber of Identified Caspase Cleavage Sites (Lysate)Number of Identified Caspase Cleavage Sites (Conditioned Media)
Monosodium Urate (MSU)275
LPS + ATP16Not Reported
poly(dA:dT)22Not Reported
Data adapted from a study on inflammatory stimuli regulation of caspase substrate profiles.[4]

Validation of Putative Caspase-1 Substrates

Following proteomic identification, rigorous validation is essential to confirm that a protein is a bona fide substrate of caspase-1.

Validation Workflow:

Validation_Workflow Putative Substrate Putative Substrate In Vitro Cleavage Assay In Vitro Cleavage Assay Putative Substrate->In Vitro Cleavage Assay Site-directed Mutagenesis Site-directed Mutagenesis In Vitro Cleavage Assay->Site-directed Mutagenesis Confirm cleavage site Cell-based Assays Cell-based Assays Site-directed Mutagenesis->Cell-based Assays Express in cells Functional Analysis Functional Analysis Cell-based Assays->Functional Analysis Assess biological outcome

Caption: Workflow for the validation of putative caspase-1 substrates.

Conclusion

The study of caspase-1 substrates is a rapidly evolving field. The application of advanced proteomic technologies continues to expand the known repertoire of caspase-1 targets, revealing novel functions for this critical inflammatory protease. The detailed experimental protocols and validation strategies outlined in this guide provide a framework for researchers to confidently identify and characterize new caspase-1 substrates. A deeper understanding of the intricate network of caspase-1-mediated cleavage events will undoubtedly pave the way for the development of innovative therapies for a host of inflammatory diseases.

References

Methodological & Application

Z-YVAD-pNA Caspase-1 Assay: Application Notes and Protocols for Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal inflammatory caspase. Its activation is a hallmark of the inflammasome, a multi-protein complex that responds to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of caspase-1 activity is implicated in a host of inflammatory diseases, making it a critical target for therapeutic intervention.

The Z-YVAD-pNA assay provides a straightforward and reliable method for quantifying caspase-1 activity in cell lysates. This colorimetric assay utilizes the tetrapeptide substrate Z-Tyr-Val-Ala-Asp (Z-YVAD) conjugated to the chromophore p-nitroaniline (pNA). In the presence of active caspase-1, the substrate is cleaved, releasing pNA, which can be detected by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The this compound caspase-1 assay is based on the specific recognition and cleavage of the YVAD amino acid sequence by active caspase-1. The substrate, this compound, is colorless. Upon cleavage by caspase-1 at the aspartate residue, free p-nitroaniline (pNA) is released. The liberated pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. This allows for the determination of caspase-1 enzymatic activity.

Signaling Pathway

Caspase1_Signaling_Pathway cluster_extracellular Extracellular Space PAMPs_DAMPs PAMPs / DAMPs PRR PRR PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome PRR->Inflammasome Initiates Active_Caspase1 Active_Caspase1 Inflammasome->Active_Caspase1 Activation (Autocatalysis) ASC ASC ASC->Inflammasome Recruitment Pro_Caspase1 Pro_Caspase1 Pro_Caspase1->Inflammasome Recruitment Pro_IL1b Pro_IL1b Active_Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro_IL18 Active_Caspase1->Pro_IL18 Cleavage IL1b IL1b IL18 IL18

Experimental Workflow

Caspase1_Assay_Workflow

Detailed Experimental Protocol

This protocol provides a method for determining caspase-1 activity in cell lysates from approximately 1-5 x 10^6 cells.

I. Materials and Reagents

  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% sucrose)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Refrigerated microcentrifuge

  • Protein assay reagent (e.g., BCA kit)

II. Cell Lysate Preparation

A. For Adherent Cells:

  • Induce apoptosis or inflammatory response in cells by desired method. Include an untreated control cell population.

  • Aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold Cell Lysis Buffer directly to the plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Proceed to protein quantification or store the lysate at -80°C for later use.

B. For Suspension Cells:

  • Induce apoptosis or inflammatory response in cells by desired method. Include an untreated control cell population.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 100-200 µL of ice-cold Cell Lysis Buffer.

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Proceed to protein quantification or store the lysate at -80°C for later use.

III. Protein Quantification

  • Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • This is crucial for normalizing the caspase-1 activity to the total protein content.

IV. Caspase-1 Assay

  • In a 96-well plate, add the following to each well:

    • 50 µL of cell lysate (containing 50-200 µg of total protein).

    • 50 µL of 2x Reaction Buffer.

    • 5 µL of 4 mM this compound substrate (final concentration 200 µM).

  • Include the following controls:

    • Blank: 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of this compound substrate.

    • Negative Control: Lysate from untreated cells.

    • (Optional) Inhibitor Control: Pre-incubate a sample of activated lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes before adding the this compound substrate.

  • Mix the contents of the wells gently.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-1 activity.

  • Measure the absorbance at 405 nm using a microplate reader.

V. Data Analysis

  • Subtract the absorbance value of the blank from all other readings.

  • The caspase-1 activity can be expressed as the change in absorbance per microgram of protein.

  • The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the negative control.

Data Presentation

The following table provides an example of typical results obtained from a this compound caspase-1 assay.

SampleTotal Protein (µg)Absorbance at 405 nm (Raw)Absorbance at 405 nm (Corrected)Caspase-1 Activity (ΔA405/µg protein)Fold-Increase vs. Control
Blank00.0500.000N/AN/A
Untreated Control1000.1500.1000.00101.0
Treatment A (e.g., LPS + ATP)1000.6500.6000.00606.0
Treatment B (e.g., Drug Candidate)1000.2500.2000.00202.0

Note: The data presented are for illustrative purposes only. Actual results may vary depending on the cell type, treatment, and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
High background in all wells - Reagent contamination- Spontaneous substrate degradation- Use fresh buffers and substrate.- Store this compound properly (in DMSO at -20°C, protected from light).- Read the plate immediately after adding the substrate (time zero) and subtract this value.
Low or no signal in treated samples - Insufficient caspase-1 activation- Inactive enzyme- Incorrect assay conditions- Optimize the treatment conditions (concentration, time).- Ensure proper lysate preparation and storage to maintain enzyme activity.- Verify the pH of buffers and incubation temperature.
High variability between replicates - Pipetting errors- Inconsistent cell lysis- Non-homogenous cell suspension- Use calibrated pipettes and ensure proper mixing.- Ensure complete and consistent cell lysis.- Mix cell suspensions thoroughly before aliquoting.

Conclusion

The this compound caspase-1 assay is a robust and accessible method for studying inflammasome activation and screening for potential inhibitors of caspase-1. By following this detailed protocol, researchers can obtain reliable and reproducible data on caspase-1 activity in cell lysates, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.

References

Z-YVAD-pNA Application in Primary Cell Cultures: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-YVAD-pNA (N-α-Benzyloxycarbonyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a highly specific, colorimetric substrate for caspase-1. As a key mediator of inflammation, caspase-1 activation is a critical event in the innate immune response. It is responsible for the processing and maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis. The measurement of caspase-1 activity is therefore a fundamental tool for studying inflammatory processes, immune responses, and the efficacy of therapeutic agents targeting these pathways.

These application notes provide detailed protocols for the use of this compound in primary cell cultures to quantify caspase-1 activity, with a focus on primary macrophages, microglia, and neutrophils. The protocols and data presented herein are intended to guide researchers in accurately assessing caspase-1 activation and its role in various physiological and pathological contexts.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the synthetic tetrapeptide, Tyr-Val-Ala-Asp (YVAD), from the p-nitroaniline (pNA) chromophore by active caspase-1. The YVAD sequence mimics the natural cleavage site of pro-IL-1β by caspase-1. Upon cleavage, the released pNA molecule produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Data Presentation

The following tables summarize quantitative data for the application of this compound and related inhibitors in primary cell cultures.

Table 1: Recommended Working Concentrations for Caspase-1 Inhibition in Primary Cells

Cell TypeInhibitorConcentrationDuration of TreatmentReference Application
Primary MacrophagesAc-YVAD-CMK25 µM1 hour pre-stimulationInhibition of pyroptosis
Primary MicrogliaZ-YVAD-fmk25 µM20-24 hoursInvestigation of LPS-induced cell death
Primary Cortical NeuronsAc-YVAD-cmk500 nMPost-ischemiaNeuroprotection studies
C2C12 MyoblastsAc-YVAD-CMK25 µM0.5 - 2 hours pre-stimulationInhibition of PD-induced cytotoxicity

Table 2: Example Data from a Colorimetric Caspase-1 Assay using this compound in Primary Macrophages

SampleTreatmentTotal Protein (µ g/well )Absorbance (405 nm)Caspase-1 Activity (Fold Increase over Control)
1Untreated Control500.1501.0
2LPS (1 µg/mL)500.2251.5
3LPS (1 µg/mL) + Nigericin (10 µM)500.7505.0
4LPS + Nigericin + Z-YVAD-fmk (20 µM)500.1801.2

Note: The above data is illustrative. Actual results will vary depending on the experimental conditions, cell type, and stimuli used.

Experimental Protocols

Protocol 1: Preparation of Primary Cell Lysates

This protocol describes the preparation of cell lysates from primary macrophages, microglia, or neutrophils suitable for the this compound caspase-1 activity assay.

Materials:

  • Primary cells (e.g., bone marrow-derived macrophages, primary microglia)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells (macrophages, microglia), gently scrape the cells from the culture dish in the presence of ice-cold PBS.

    • For suspension cells (neutrophils), collect the cells by centrifugation.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail. A recommended volume is 100 µL of lysis buffer per 1-5 x 10^6 cells.

  • Incubation: Incubate the cell suspension on ice for 10-15 minutes to allow for complete lysis.

  • Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). It is recommended to normalize the caspase-1 activity to the total protein concentration.

  • Storage: Use the cell lysate immediately for the caspase-1 assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Colorimetric Caspase-1 Activity Assay using this compound

This protocol details the procedure for measuring caspase-1 activity in primary cell lysates.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 10% glycerol)

  • This compound substrate (4 mM stock solution in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Assay Plate:

    • Add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well of a 96-well plate.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

    • For inhibitor controls, pre-incubate the cell lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CMK at a final concentration of 20 µM) for 30 minutes at 37°C before adding the substrate.

  • Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer to each well.

  • Add Substrate: Add 5 µL of the 4 mM this compound substrate solution to each well. The final concentration of the substrate in the well will be 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized depending on the level of caspase-1 activity in the samples. Protect the plate from light during incubation.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all sample readings.

    • The caspase-1 activity can be expressed as the fold increase in absorbance compared to the untreated control.

    • Alternatively, the specific activity can be calculated using a pNA standard curve and expressed as pmol of pNA released per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1. This pathway is a critical component of the innate immune response.

NLRP3_Inflammasome_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Events PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp Pro-IL-1β & NLRP3 Upregulation NFkB->NLRP3_exp Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_olig NLRP3 Oligomerization K_efflux->NLRP3_olig ASC_recruit ASC Recruitment NLRP3_olig->ASC_recruit Pro_Casp1_recruit Pro-Caspase-1 Recruitment ASC_recruit->Pro_Casp1_recruit Casp1_active Active Caspase-1 Pro_Casp1_recruit->Casp1_active Autocatalysis Pro_IL1b Pro-IL-1β Casp1_active->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1_active->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1_active->GSDMD Cleavage IL1b Mature IL-1β (Secretion) IL18 Mature IL-18 (Secretion) GSDMD_N GSDMD-N Pore Formation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Caspase-1 Activity Measurement

This workflow outlines the key steps for measuring caspase-1 activity in primary cells using this compound.

Experimental_Workflow start Start: Primary Cell Culture stimulate Stimulate Cells (e.g., LPS, Nigericin) start->stimulate harvest Harvest and Lyse Cells stimulate->harvest quantify_protein Quantify Protein Concentration harvest->quantify_protein assay Perform Caspase-1 Assay with this compound quantify_protein->assay read Read Absorbance at 405 nm assay->read analyze Analyze Data read->analyze end End: Results analyze->end

Caption: Workflow for caspase-1 activity measurement.

Conclusion

The use of this compound provides a reliable and straightforward method for quantifying caspase-1 activity in primary cell cultures. The protocols and data presented in these application notes offer a comprehensive guide for researchers studying inflammation, innate immunity, and the development of novel therapeutics targeting caspase-1-mediated pathways. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of the critical role of caspase-1 in health and disease.

Application Notes and Protocols for Measuring Inflammasome Activation Using Z-YVAD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system. Their activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1. The colorimetric substrate Z-YVAD-pNA (Z-Tyr-Val-Ala-Asp-p-nitroanilide) provides a reliable and straightforward method for quantifying caspase-1 activity, thereby serving as a direct measure of inflammasome activation. This document provides detailed application notes and protocols for utilizing this compound in research and drug development settings.

Upon cleavage by active caspase-1, this compound releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[1] The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Signaling Pathway of Inflammasome Activation

Inflammasome activation is a two-step process. The first step, known as priming, is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the upregulation of key inflammasome components, including NLRP3 and pro-IL-1β, via the NF-κB signaling pathway. The second step is the activation of the inflammasome complex by a wide range of stimuli, which triggers the assembly of the inflammasome, leading to the autocatalytic activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves its substrates, including pro-IL-1β, pro-IL-18, and the chromogenic substrate this compound.

Inflammasome_Activation_Pathway cluster_0 Priming Signal (Signal 1) cluster_1 Activation Signal (Signal 2) cluster_2 Caspase-1 Activation & Substrate Cleavage PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_proIL1B->Inflammasome_Assembly Activation_Signal Activation Stimuli (e.g., ATP, toxins) Activation_Signal->Inflammasome_Assembly pro_Caspase1 pro-caspase-1 Active_Caspase1 Active Caspase-1 Z_YVAD_pNA This compound (Substrate) Active_Caspase1->Z_YVAD_pNA cleaves pro_IL1B pro-IL-1β / pro-IL-18 Active_Caspase1->pro_IL1B cleaves pro_Caspase1->Active_Caspase1 autocatalysis pNA pNA (Chromophore) (OD 405 nm) Z_YVAD_pNA->pNA IL1B Mature IL-1β / IL-18 pro_IL1B->IL1B

Caption: Inflammasome activation signaling pathway.

Experimental Workflow

The general workflow for measuring caspase-1 activity using this compound involves cell culture and treatment, preparation of cell lysates, the enzymatic reaction with the substrate, and finally, the measurement of the resulting colorimetric signal.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Macrophages + LPS + ATP) B 2. Cell Lysis (Release of intracellular contents) A->B C 3. Incubation with this compound (Enzymatic Reaction) B->C D 4. Measure Absorbance at 405 nm (Quantify pNA) C->D E 5. Data Analysis (Calculate Caspase-1 Activity) D->E

References

Application Notes and Protocols for Z-YVAD-pNA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Z-YVAD-pNA colorimetric assay to measure the activity of caspase-1, a key enzyme in inflammatory signaling pathways.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a crucial role in the innate immune response. Its activation is a hallmark of the assembly of multiprotein complexes called inflammasomes. Once activated, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature and active forms.[1][2] The this compound assay is a widely used method to quantify caspase-1 activity. This assay utilizes a synthetic tetrapeptide substrate, Z-Tyr-Val-Ala-Asp (Z-YVAD), which mimics the caspase-1 cleavage site in its natural substrates. The Z-YVAD peptide is conjugated to a chromophore, p-nitroaniline (pNA). When caspase-1 cleaves the substrate at the aspartate residue, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Principle of the this compound Assay

The this compound assay is based on the enzymatic cleavage of the synthetic substrate by active caspase-1.

G cluster_assay This compound Assay Principle This compound (Colorless Substrate) This compound (Colorless Substrate) Active Caspase-1 Active Caspase-1 This compound (Colorless Substrate)->Active Caspase-1 Cleavage Z-YVAD (Cleaved Peptide) Z-YVAD (Cleaved Peptide) Active Caspase-1->Z-YVAD (Cleaved Peptide) pNA (Yellow Chromophore) pNA (Yellow Chromophore) Active Caspase-1->pNA (Yellow Chromophore) Spectrophotometer (405 nm) Spectrophotometer (405 nm) pNA (Yellow Chromophore)->Spectrophotometer (405 nm) Measurement G cluster_pathway Inflammasome-Mediated Caspase-1 Activation PAMPs/DAMPs PAMPs/DAMPs Inflammasome Sensor (e.g., NLRP3) Inflammasome Sensor (e.g., NLRP3) PAMPs/DAMPs->Inflammasome Sensor (e.g., NLRP3) Activation ASC (Adaptor Protein) ASC (Adaptor Protein) Inflammasome Sensor (e.g., NLRP3)->ASC (Adaptor Protein) Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC (Adaptor Protein)->Pro-Caspase-1 Recruitment Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalytic Cleavage Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Cleavage Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Cleavage Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Pore Formation G cluster_workflow This compound Assay Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup in 96-well Plate Assay Setup in 96-well Plate Protein Quantification->Assay Setup in 96-well Plate Addition of this compound Substrate Addition of this compound Substrate Assay Setup in 96-well Plate->Addition of this compound Substrate Incubation (37°C) Incubation (37°C) Addition of this compound Substrate->Incubation (37°C) Absorbance Reading (405 nm) Absorbance Reading (405 nm) Incubation (37°C)->Absorbance Reading (405 nm) Data Analysis Data Analysis Absorbance Reading (405 nm)->Data Analysis

References

Application Notes and Protocols for Caspase-1 Assay Using Z-YVAD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that plays a central role in innate immunity and inflammation.[1] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[2][3] Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as Gasdermin D (GSDMD). The cleavage of GSDMD triggers a pro-inflammatory form of programmed cell death known as pyroptosis.[1][2] Given its critical role in inflammation, the accurate measurement of caspase-1 activity is essential for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and a comprehensive protocol for the colorimetric assay of caspase-1 activity using the specific substrate Z-YVAD-pNA (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-p-nitroanilide). The assay relies on the cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by active caspase-1, which results in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Optimal Concentration of this compound

The optimal concentration of this compound for a caspase-1 assay is a critical parameter that can influence the accuracy and sensitivity of the results. The concentration should ideally be at or above the Michaelis-Menten constant (Km) of the enzyme for its substrate to ensure that the reaction rate is proportional to the enzyme concentration. Based on a review of published literature and protocols, the recommended concentrations vary depending on the sample type (purified enzyme vs. cell lysate) and the specific assay format.

The following table summarizes the concentrations of YVAD-based substrates used in various caspase-1 assays:

SubstrateConcentrationSample TypeAssay TypeReference(s)
Ac-YVAD-pNA200 µMJurkat cell lysateColorimetric[4]
Ac-YVAD-pNA100 µMCell lysateColorimetric[5]
YVAD-AFC50 µMCell/Tissue lysateFluorometric[6]
Ac-YVAD-CHO (Inhibitor)5 µMTHP-1 cell-free extractsInhibition Assay[7]

Note: Ac-YVAD-pNA and this compound are both commonly used colorimetric substrates for caspase-1 and are often used at similar concentrations. Ac-YVAD-AFC is a fluorometric substrate, and Ac-YVAD-CHO is an inhibitor used as a control.

For most applications involving cell lysates, a final concentration of 100-200 µM this compound is recommended to achieve a robust signal while maintaining specificity. For purified enzyme assays, the optimal concentration may need to be determined empirically by performing substrate titration experiments.

Caspase-1 Activation Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and primarily occurs through the assembly of an inflammasome complex.[2] This process is initiated by cellular sensors that recognize pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

The canonical inflammasome activation pathway involves the following key steps:

  • Sensing: Cytosolic pattern recognition receptors (PRRs), such as NLRP3, NLRC4, or AIM2, detect specific PAMPs or DAMPs.[3][8]

  • Inflammasome Assembly: Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[8][9]

  • Pro-caspase-1 Recruitment: ASC, in turn, recruits pro-caspase-1 through homotypic CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity.[1][10]

  • Auto-activation: This proximity induces the dimerization and autocatalytic cleavage of pro-caspase-1, leading to the formation of the active caspase-1 heterotetramer, which consists of two p20 and two p10 subunits.[1][11]

  • Substrate Cleavage: Active caspase-1 then cleaves its downstream substrates, including pro-IL-1β, pro-IL-18, and Gasdermin D.[1][12]

  • Inflammatory Response: The mature cytokines IL-1β and IL-18 are secreted, and the N-terminal fragment of Gasdermin D forms pores in the cell membrane, leading to pyroptosis and the release of cellular contents, further amplifying the inflammatory response.[2][12]

Caspase1_Activation_Pathway Caspase-1 Activation Pathway cluster_stimuli Danger Signals cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects PAMPs PAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs->Sensor Recognition DAMPs DAMPs DAMPs->Sensor Recognition ASC ASC Adaptor Sensor->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ActiveCasp1 Active Caspase-1 (p20/p10 tetramer) ProCasp1->ActiveCasp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis IL1b->Pyroptosis Secretion & Inflammation IL18->Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caspase-1 Activation Pathway Diagram

Experimental Protocol: Colorimetric Caspase-1 Assay

This protocol describes the measurement of caspase-1 activity in cell lysates using the chromogenic substrate this compound.

Materials and Reagents

  • Cells or tissues for lysis

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • This compound substrate (stock solution of 10 mM in DMSO)

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caspase1_Assay_Workflow Caspase-1 Assay Workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation and Detection cluster_analysis Data Analysis Harvest 1. Harvest Cells/Tissues Wash 2. Wash with cold PBS Harvest->Wash Lyse 3. Lyse cells on ice Wash->Lyse Centrifuge 4. Centrifuge to pellet debris Lyse->Centrifuge Collect 5. Collect supernatant (lysate) Centrifuge->Collect AddLysate 6. Add cell lysate to 96-well plate Collect->AddLysate AddBuffer 7. Add 2X Reaction Buffer AddLysate->AddBuffer AddSubstrate 8. Add this compound substrate AddBuffer->AddSubstrate Incubate 9. Incubate at 37°C for 1-2 hours AddSubstrate->Incubate Read 10. Measure absorbance at 405 nm Incubate->Read Analyze 11. Calculate caspase-1 activity Read->Analyze

Experimental Workflow for Caspase-1 Assay

Procedure

  • Sample Preparation (Cell Lysate): a. Induce apoptosis or inflammasome activation in your cell culture model using an appropriate stimulus. Include a non-induced control group. b. Harvest cells (typically 1-5 x 10^6 cells per sample) by centrifugation at 500 x g for 5 minutes at 4°C.[13] c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. e. Incubate the lysate on ice for 10 minutes. f. Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice. h. (Optional) Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). This will allow for normalization of caspase activity to the total protein amount.

  • Assay Reaction: a. To each well of a 96-well microplate, add 50 µL of cell lysate (containing approximately 50-200 µg of total protein). b. Prepare a master mix of the assay components. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 10 mM this compound stock solution. c. Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate. d. To initiate the reaction, add 5 µL of the 10 mM this compound stock solution to each well. The final concentration of the substrate will be approximately 200 µM in a total volume of 105 µL. e. Include control wells:

    • Blank: 50 µL Cell Lysis Buffer, 50 µL 2X Reaction Buffer, 5 µL DMSO (instead of substrate).
    • Negative Control: Lysate from non-induced cells.
    • (Optional) Inhibitor Control: Pre-incubate the lysate from induced cells with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes before adding the substrate.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours. Protect the plate from light. b. Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points to monitor the reaction kinetics.

  • Data Analysis: a. Subtract the absorbance value of the blank from all other readings. b. The caspase-1 activity can be expressed as the change in absorbance per unit of time per milligram of protein. c. The fold-increase in caspase-1 activity can be calculated by comparing the activity in the induced samples to the non-induced control samples.

The this compound-based colorimetric assay is a reliable and straightforward method for quantifying caspase-1 activity. Adherence to the optimal substrate concentration and the detailed protocol provided in these application notes will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results in their studies of inflammation and innate immunity.

References

Application Notes and Protocols for Purified Recombinant Caspase-1 Activity Assay Using Z-YVAD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic assay of purified recombinant caspase-1 using the chromogenic substrate Z-YVAD-pNA (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-p-nitroanilide). This colorimetric assay is a fundamental tool for studying caspase-1 activity, screening for inhibitors, and characterizing the enzyme's kinetic properties.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the inflammatory response. It functions by cleaving the precursor forms of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The activation of caspase-1 is a key event in the assembly of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.

The this compound assay provides a simple and reliable method for measuring the proteolytic activity of caspase-1. The assay relies on the ability of active caspase-1 to recognize and cleave the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD). The this compound substrate is a synthetic peptide that mimics the natural cleavage site of caspase-1 and is conjugated to a chromophore, p-nitroaniline (pNA). When cleaved by caspase-1, free pNA is released, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the caspase-1 activity.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond between the aspartic acid residue and the p-nitroaniline moiety in the this compound substrate by active caspase-1. The release of the chromogenic pNA group results in an increase in absorbance at 405 nm, which can be monitored over time to determine the reaction velocity.

Materials and Reagents

Reagents
ReagentRecommended Storage
Purified Recombinant Human Caspase-1-80°C
This compound Substrate-20°C (Protect from light)
Assay Buffer (see section 3.2 for composition)4°C
Dithiothreitol (DTT)-20°C
Bovine Serum Albumin (BSA)4°C
96-well flat-bottom microplateRoom Temperature
Microplate reader capable of measuring absorbance at 405 nmRoom Temperature
Buffer and Solution Preparation
  • Assay Buffer (1X):

    • 50 mM HEPES, pH 7.2

    • 50 mM NaCl

    • 0.1% CHAPS

    • 10 mM EDTA

    • 5% Glycerol

    • Store at 4°C.

  • Complete Assay Buffer (1X with DTT):

    • Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 10 mM. For example, add 10 µL of 1 M DTT stock solution to 1 mL of 1X Assay Buffer.

  • This compound Substrate Stock Solution (4 mM):

    • Dissolve this compound in DMSO to a final concentration of 4 mM.

    • Store in aliquots at -20°C and protect from light.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled as needed.

  • Prepare the Reagents:

    • Thaw the purified recombinant caspase-1 on ice.

    • Thaw the this compound substrate stock solution at room temperature and protect from light.

    • Prepare the Complete Assay Buffer by adding DTT to the Assay Buffer. Keep on ice.

  • Prepare the Caspase-1 Enzyme Dilutions:

    • Dilute the purified recombinant caspase-1 in Complete Assay Buffer to the desired concentrations. For a standard colorimetric assay, a final concentration of 2-4 units of caspase-1 per well is recommended. One unit is defined as the amount of enzyme that cleaves 1 nmol of YVAD-pNA per hour at 37°C.

  • Set up the Assay Plate:

    • Add 50 µL of the diluted caspase-1 enzyme solutions to the appropriate wells of the 96-well plate.

    • Include a negative control well containing 50 µL of Complete Assay Buffer without the enzyme.

  • Prepare the Substrate Solution:

    • Dilute the 4 mM this compound stock solution in Complete Assay Buffer to a 2X working concentration of 400 µM.

  • Initiate the Reaction:

    • To each well containing the enzyme, add 50 µL of the 2X this compound substrate solution, bringing the final volume to 100 µL and the final substrate concentration to 200 µM.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours. Protect the plate from light during incubation.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

The activity of caspase-1 can be determined by the amount of p-nitroaniline released. The concentration of pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm), b is the path length in cm, and c is the concentration in M.

Representative Data

The following table provides an example of expected results for a caspase-1 activity assay.

Recombinant Caspase-1 (Units/well)This compound (µM)Incubation Time (min)Absorbance at 405 nm
0200600.050
1200600.155
2200600.260
4200600.470
Calculation of Specific Activity

The specific activity of the enzyme can be calculated using the following formula:

Specific Activity (nmol/min/mg) = (ΔA₄₀₅/min * Total Volume (mL)) / (ε * Path Length (cm) * Amount of Enzyme (mg)) * 10⁶

Where:

  • ΔA₄₀₅/min is the change in absorbance at 405 nm per minute.

  • Total Volume is the final reaction volume in mL.

  • ε is the molar extinction coefficient of pNA (10.5 mM⁻¹cm⁻¹).

  • Path Length is the path length of the light in the well in cm.

  • Amount of Enzyme is the amount of purified recombinant caspase-1 in mg.

Visualizations

Caspase-1 Signaling Pathway

Caspase1_Signaling cluster_Inflammasome Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 activate ASC ASC Adaptor NLRP3->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Inflammation

Caption: Caspase-1 activation and downstream signaling pathway.

Experimental Workflow

Caspase1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffers) Dilute_Enzyme 2. Prepare Caspase-1 Dilutions Reagents->Dilute_Enzyme Plate_Setup 3. Add Enzyme to 96-well Plate Dilute_Enzyme->Plate_Setup Add_Substrate 4. Add this compound Substrate Plate_Setup->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Measure_Abs 6. Measure Absorbance at 405 nm Incubate->Measure_Abs Calculate 7. Calculate Caspase-1 Activity Measure_Abs->Calculate

Caption: Experimental workflow for the this compound caspase-1 assay.

References

Troubleshooting & Optimization

Technical Support Center: Z-YVAD-pNA Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in the Z-YVAD-pNA colorimetric assay for caspase-1 activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reagent & Assay Setup Issues

Question 1: Why is my blank (assay buffer + substrate, no lysate) showing high absorbance?

Possible Causes:

  • Substrate Instability and Spontaneous Hydrolysis: The this compound substrate can undergo spontaneous hydrolysis, releasing free p-nitroaniline (pNA) which absorbs at 405 nm. This is exacerbated by improper storage and handling. pNA substrates are known to be readily hydrolyzed in aqueous buffers, a process that is accelerated at a higher pH.[1]

  • Contaminated Reagents: Assay buffer or water used for dilutions may be contaminated with proteases or other substances that cause an increase in background absorbance.

Troubleshooting & Solutions:

  • Substrate Handling:

    • Prepare stock solutions of this compound in a dry organic solvent like DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.[1][2]

    • When preparing the working solution, dilute the substrate in cold assay buffer immediately before use and keep it on ice.[1]

    • Avoid prolonged storage of the substrate in aqueous solutions.

  • Reagent Purity:

    • Use fresh, high-purity, sterile water and buffer components.

    • Prepare fresh assay buffer for each experiment.

    • Run a "reagent blank" with only assay buffer to check for buffer contamination.

  • "No Lysate" Control: Always include a control well with assay buffer and substrate but without the cell lysate. If this control shows high absorbance, the issue is likely with the reagents.[3][4]

Question 2: My negative control (lysate from untreated cells) has high background absorbance. What could be the cause?

Possible Causes:

  • High Basal Caspase-1 Activity: Some cell types may have a high basal level of caspase-1 activity even without stimulation.

  • Non-Specific Protease Activity: Cell lysates contain various proteases other than caspase-1 that might cleave the this compound substrate non-specifically.[5]

  • Sample-Induced pNA Release: Components in the cell lysate other than proteases might be causing the release of pNA.

Troubleshooting & Solutions:

  • Inhibitor Control:

    • Perform a control reaction where the cell lysate is pre-incubated with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, or a pan-caspase inhibitor like Z-VAD-FMK before adding the substrate.[6][7][8] A significant reduction in absorbance in the presence of the inhibitor confirms that the signal is due to caspase activity.

  • Optimize Lysate Concentration:

    • High protein concentrations can lead to increased non-specific cleavage. Perform a titration of the cell lysate to find the optimal concentration that gives a good signal-to-background ratio.[4]

  • Lysis Buffer Composition:

    • Ensure the lysis buffer contains a cocktail of protease inhibitors to minimize the activity of non-caspase proteases. However, be aware that some inhibitors might also affect caspase activity.

Sample Preparation & Handling Issues

Question 3: How can I optimize my cell lysate preparation to reduce background?

Possible Causes:

  • Incomplete Cell Lysis: Inefficient lysis can lead to inconsistent results and release of interfering substances.

  • Contamination during Preparation: Introduction of external proteases during sample handling.

  • Inappropriate Lysis Buffer: The chosen lysis buffer may not be optimal for the cell type or may interfere with the assay.

Troubleshooting & Solutions:

  • Lysis Procedure:

    • Ensure complete cell lysis by following the recommended protocol for your cell type. This may involve freeze-thaw cycles, sonication, or the use of specific detergents.

    • Perform all lysis steps on ice to minimize protease activity.[4][6]

  • Centrifugation:

    • After lysis, centrifuge the samples at a high speed (e.g., 10,000 x g) to pellet cellular debris.[4] Use the clear supernatant for the assay.

  • Protein Quantification:

    • Determine the protein concentration of your lysate to ensure equal loading across all samples. This allows for more accurate comparison between treated and untreated samples.[4][6]

Data Interpretation

Question 4: How do I properly calculate and interpret my results to account for background?

Solution:

  • Blank Subtraction: Subtract the average absorbance of the "no lysate" blank wells from all other readings (including controls and experimental samples).[3]

  • Fold-Increase Calculation: Express the results as a fold-increase in caspase-1 activity in the treated samples compared to the untreated (negative control) samples. The formula is:

    • Fold Increase = (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Sample - Absorbance of Blank)

  • Inhibitor Control Confirmation: The signal in your treated sample should be significantly reduced when pre-treated with a caspase-1 inhibitor. This confirms the specificity of the assay.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Substrate Concentration 100-200 µMOptimal concentration may vary depending on the specific kit and experimental conditions.[6]
Cell Lysate Protein Concentration 50-200 µg per wellTitrate to find the optimal concentration for your cell type and treatment.[4][6]
Caspase-1 Inhibitor (Ac-YVAD-CHO) 10-100 µMPre-incubate with the lysate for 10-30 minutes before adding the substrate.[6]
Pan-Caspase Inhibitor (Z-VAD-FMK) 10-50 µMA broader inhibitor that can confirm general caspase activity.[7][8][9][10]
Incubation Time 1-2 hoursMonitor the reaction kinetically to ensure readings are taken within the linear range.[3][6]
Incubation Temperature 37°CMaintain a consistent temperature for all samples.[3][6]
Reading Wavelength 405 nm[3][6]

Experimental Protocols

Protocol 1: Standard this compound Assay
  • Prepare Cell Lysates:

    • Induce apoptosis in your experimental cell population.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a chilled lysis buffer on ice for 10 minutes.[4]

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.[4]

    • Transfer the supernatant (cell lysate) to a new, cold tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

    • Add 5 µL of 4 mM this compound substrate (final concentration 200 µM).

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

Protocol 2: Troubleshooting with Inhibitor Control
  • Prepare Lysates: Follow the standard protocol for lysate preparation.

  • Inhibitor Pre-incubation:

    • In separate wells of a 96-well plate, add 50 µL of your cell lysate.

    • To the control wells, add 5 µL of caspase-1 inhibitor (e.g., Ac-YVAD-CHO to a final concentration of 50 µM).

    • To the experimental wells, add 5 µL of assay buffer.

    • Incubate at 37°C for 10-30 minutes.

  • Assay Reaction:

    • Proceed with the addition of 2x Reaction Buffer and this compound substrate as described in the standard protocol.

    • Compare the absorbance of the inhibitor-treated wells to the untreated wells. A significant decrease in absorbance confirms caspase-1 specific activity.

Visualizations

G Inflammasome Activation and Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR recognized by Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) PRR->Inflammasome triggers Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 autocatalytic cleavage Pro_Casp1 Pro-caspase-1 Pro_Casp1->Inflammasome recruited to Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Inflammation releases IL-1β/IL-18

Caption: Inflammasome signaling pathway leading to Caspase-1 activation.

G This compound Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Lysate 1. Prepare Cell Lysates (Treated & Untreated) Quantify_Protein 2. Quantify Protein Concentration Prepare_Lysate->Quantify_Protein Add_Lysate 3. Add Lysate to 96-well Plate Quantify_Protein->Add_Lysate Add_Buffer 4. Add 2x Reaction Buffer Add_Lysate->Add_Buffer Add_Substrate 5. Add this compound Substrate Add_Buffer->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Read_Absorbance 7. Read Absorbance at 405 nm Incubate->Read_Absorbance Calculate_Results 8. Calculate Fold Increase (Subtract Blanks) Read_Absorbance->Calculate_Results G Troubleshooting Logic for High Background Start High Background Observed Check_Blank Is the 'No Lysate' Blank High? Start->Check_Blank Reagent_Issue Issue with Reagents (Substrate Hydrolysis, Buffer Contamination) Check_Blank->Reagent_Issue Yes Check_Negative_Control Is the Negative Control (Untreated Lysate) High? Check_Blank->Check_Negative_Control No Solution_Reagents Solution: - Use fresh reagents - Proper substrate handling Reagent_Issue->Solution_Reagents Sample_Issue Issue with Sample (Basal Activity, Non-specific Proteases) Check_Negative_Control->Sample_Issue Yes Run_Inhibitor_Control Run Inhibitor Control (e.g., Ac-YVAD-CHO) Sample_Issue->Run_Inhibitor_Control Signal_Reduced Is Signal Reduced? Run_Inhibitor_Control->Signal_Reduced Caspase_Specific High background is due to specific caspase activity. Consider biological context. Signal_Reduced->Caspase_Specific Yes Non_Specific High background is due to non-specific protease activity. Optimize lysate concentration and lysis buffer. Signal_Reduced->Non_Specific No

References

Technical Support Center: Z-YVAD-pNA Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Z-YVAD-pNA assay for Caspase-1 activity.

Understanding the this compound Assay

The this compound assay is a colorimetric method for detecting the activity of Caspase-1, an enzyme crucial in inflammatory processes.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), cleaves the substrate Ac-YVAD-pNA.[2] This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[2][3] The activity of Caspase-1 in a sample is directly proportional to the amount of pNA produced.

Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caspase-1 is synthesized as an inactive proenzyme. Its activation is tightly regulated and often occurs through the assembly of a multi-protein complex called the inflammasome.[4] The inflammasome responds to various microbial and endogenous signals, leading to the cleavage of pro-caspase-1 into its active p20 and p10 subunits. Active Caspase-1 then proceeds to cleave the precursors of inflammatory cytokines IL-1β and IL-18, and can also induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[2]

Inflammasome_Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation & Downstream Effects Signal Pathogen Signals (PAMPs/DAMPs) Sensor Sensor Protein (e.g., NLRP3) Signal->Sensor activates ASC ASC Adaptor Sensor->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b maturation Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis induces Assay_Workflow A 1. Prepare Cell Lysate B 2. Determine Protein Concentration A->B C 3. Add Lysate to 96-Well Plate B->C D 4. Add Ac-YVAD-pNA Substrate C->D E 5. Incubate at 37°C (60-120 min) D->E F 6. Read Absorbance at 405 nm E->F G 7. Analyze Data F->G Troubleshooting_Logic Start Problem Encountered LowSignal Low or No Signal Start->LowSignal HighBg High Background Start->HighBg HighVar High Variability Start->HighVar Cause_Low1 Insufficient Caspase-1 Activity LowSignal->Cause_Low1 Check Cause_Low2 Substrate Degraded LowSignal->Cause_Low2 Check Cause_Low3 Incubation Time Too Short LowSignal->Cause_Low3 Check Cause_Bg1 Contaminated Reagents HighBg->Cause_Bg1 Check Cause_Bg2 Non-specific Protease Activity HighBg->Cause_Bg2 Check Cause_Var1 Pipetting Errors HighVar->Cause_Var1 Check Cause_Var2 Inconsistent Incubation HighVar->Cause_Var2 Check Cause_Var3 Bubbles in Wells HighVar->Cause_Var3 Check

References

Z-YVAD-pNA Technical Support Center: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the caspase-1 substrate, Z-YVAD-pNA (Z-Tyr-Val-Ala-Asp-p-nitroanilide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic tetrapeptide that acts as a chromogenic substrate for caspase-1, an enzyme crucial in the inflammatory response.[1] Its primary application is in the colorimetric detection and quantification of caspase-1 activity in cell lysates and purified enzyme preparations. Upon cleavage by active caspase-1, the p-nitroanilide (pNA) moiety is released, which can be measured spectrophotometrically at 405 nm.

Q2: How should this compound be stored for optimal stability?

Proper storage is critical to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions for the lyophilized powder and solutions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use volumes.[2]

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°C1 yearSealed, protected from moisture and light.[2]
-80°C2 yearsSealed, protected from moisture and light.[2]
In Solvent (e.g., DMSO)-20°C1 monthSealed, protected from moisture and light.[2]
-80°C6 monthsSealed, protected from moisture and light.[2]

Q3: What is the best solvent for dissolving this compound and how do I prepare a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is highly soluble in DMSO, with concentrations of at least 250 mg/mL being achievable.[2] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[2]

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Using aseptic techniques, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

SolventReported Solubility
DMSO≥ 250 mg/mL[2]
EthanolInsoluble
WaterInsoluble

Troubleshooting Guide

Problem 1: High background signal in my caspase-1 activity assay.

  • Possible Cause 1: Spontaneous substrate degradation.

    • Solution: Ensure that the this compound substrate is always protected from light during storage and throughout the assay procedure, as it is light-sensitive.[3] Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment.

  • Possible Cause 2: Non-enzymatic hydrolysis of the substrate.

    • Solution: Include a "no-lysate" or "no-enzyme" control in your experimental setup. This will help you determine the rate of spontaneous substrate hydrolysis under your assay conditions. Subtract this background reading from your sample readings.

  • Possible Cause 3: Contamination of reagents or samples.

    • Solution: Use sterile, nuclease-free water and buffers. Ensure that all labware is thoroughly cleaned. Filter-sterilize buffers if necessary.

Problem 2: Low or no detectable caspase-1 activity in induced samples.

  • Possible Cause 1: Inactive enzyme.

    • Solution: Caspase-1 may have been degraded during sample preparation. Keep cell lysates on ice at all times and use protease inhibitors in your lysis buffer. Ensure that the cell lysis procedure is effective in releasing the cellular contents without denaturing the enzyme.

  • Possible Cause 2: Sub-optimal assay conditions.

    • Solution: The assay buffer should contain a reducing agent like Dithiothreitol (DTT), typically at a concentration of 10 mM, as caspases are cysteine proteases. The optimal temperature for the enzymatic reaction is 37°C. Verify the pH of your reaction buffer is within the optimal range for caspase-1 activity.

  • Possible Cause 3: Insufficient induction of apoptosis/inflammation.

    • Solution: Confirm that your experimental model is appropriately stimulated to induce caspase-1 activation. Include a positive control, such as cells treated with a known inducer of caspase-1 (e.g., LPS and ATP for inflammasome activation), to validate the assay setup.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Repeated freeze-thaw cycles of reagents.

    • Solution: Aliquot stock solutions of this compound and other critical reagents into single-use volumes to avoid degradation caused by repeated freezing and thawing.[2]

  • Possible Cause 2: Variability in cell number or protein concentration.

    • Solution: Normalize the caspase-1 activity to the total protein concentration of the cell lysate.[4] Perform a protein quantification assay (e.g., BCA assay) on each lysate. Ensure an equal number of cells are used for each experimental condition.

Experimental Protocols & Visualizations

Caspase-1 Signaling Pathway

Caspase-1 is a key mediator of inflammation. It is activated within a multi-protein complex called the inflammasome. Once activated, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their active forms. It can also induce a form of programmed cell death called pyroptosis.

Caspase1_Pathway Caspase-1 Activation and Signaling Pathway cluster_Inflammasome Inflammasome Complex Pro-caspase-1 Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 autocatalytic cleavage ASC ASC ASC->Pro-caspase-1 recruits Sensor (e.g., NLRP3) Sensor (e.g., NLRP3) Sensor (e.g., NLRP3)->ASC recruits PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Sensor (e.g., NLRP3) activate Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1β->Inflammation IL-18->Inflammation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Caspase-1 activation pathway via the inflammasome complex.

Protocol: Colorimetric Caspase-1 Activity Assay

This protocol provides a general procedure for determining caspase-1 activity in cell lysates using this compound.

Materials:

  • Cells induced to undergo apoptosis/inflammation and uninduced control cells.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 20% sucrose).

  • This compound stock solution (10 mM in DMSO).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysate Preparation:

    • Harvest 1-5 x 10^6 cells per sample by centrifugation.[3]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[3]

    • Incubate the lysate on ice for 10-15 minutes.[3]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a pre-chilled tube. Keep on ice.

    • Determine the protein concentration of each lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 10 mM this compound stock solution to each well for a final concentration of ~0.45 mM.

    • Include control wells: a) no cell lysate (buffer only) for background, and b) lysate from uninduced cells for baseline activity.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no lysate control) from all readings.

    • The increase in absorbance in induced samples compared to uninduced samples is proportional to the increase in caspase-1 activity.

Assay_Workflow Workflow for Caspase-1 Colorimetric Assay Start Start Prepare Cell Lysates Prepare Cell Lysates Start->Prepare Cell Lysates Protein Quantification Protein Quantification Prepare Cell Lysates->Protein Quantification Setup 96-well Plate Setup 96-well Plate Protein Quantification->Setup 96-well Plate Add Lysate Add Lysate Setup 96-well Plate->Add Lysate Add 2X Reaction Buffer Add 2X Reaction Buffer Add Lysate->Add 2X Reaction Buffer Add this compound Add this compound Add 2X Reaction Buffer->Add this compound Incubate at 37°C Incubate at 37°C Add this compound->Incubate at 37°C Read Absorbance (405 nm) Read Absorbance (405 nm) Incubate at 37°C->Read Absorbance (405 nm) Data Analysis Data Analysis Read Absorbance (405 nm)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a colorimetric caspase-1 assay.

References

Technical Support Center: Improving Reproducibility of Z-YVAD-pNA Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve more reproducible results with the caspase-1 substrate Z-YVAD-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Z-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic tetrapeptide and a colorimetric substrate for caspase-1. Caspase-1, a key enzyme in inflammatory pathways, recognizes and cleaves the aspartic acid residue in the YVAD sequence. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified by measuring the absorbance at 405 nm. The intensity of the yellow color is directly proportional to the caspase-1 activity in the sample.

Q2: What is the primary application of the this compound assay?

A2: The this compound assay is primarily used to measure the enzymatic activity of caspase-1 in cell lysates or purified enzyme preparations. This is a common method to study inflammasome activation, as caspase-1 is the effector enzyme of the inflammasome complex. Inflammasome activation is a critical component of the innate immune response to pathogens and cellular stress.

Q3: How should I prepare and store the this compound substrate?

A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For use, it is dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and protect it from light. Once in solution, it can be stored at -20°C for about a month or at -80°C for up to six months.

Q4: What are appropriate positive and negative controls for a this compound assay?

A4:

  • Positive Controls: A positive control can be recombinant active caspase-1 to ensure the assay components are working correctly. For cell-based assays, cells can be treated with a known inflammasome activator, such as LPS followed by nigericin or ATP, to induce caspase-1 activity.

  • Negative Controls: A negative control should consist of an uninduced cell lysate to establish a baseline absorbance. Additionally, including a reaction with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO or the broader caspase inhibitor Z-VAD-FMK, can confirm that the measured activity is specific to caspase-1. A blank reaction containing all reagents except the cell lysate should also be included to account for background absorbance.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance 1. Contaminated reagents or buffers. 2. Spontaneous substrate degradation. 3. Non-specific protease activity in the cell lysate.1. Use fresh, high-purity reagents and sterile, nuclease-free water. 2. Prepare the this compound solution fresh or minimize storage time. Protect from light. 3. Include a caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) in a control well to determine the level of non-specific cleavage.
Low or No Signal 1. Inactive caspase-1 in the sample. 2. Insufficient incubation time or suboptimal temperature. 3. Incorrect wavelength used for measurement. 4. Degraded this compound substrate.1. Ensure proper induction of apoptosis/pyroptosis to activate caspase-1. Use a positive control (e.g., recombinant caspase-1) to verify assay setup. 2. Optimize incubation time (typically 1-2 hours) and ensure the reaction is carried out at 37°C. 3. Measure absorbance at 405 nm. 4. Use a fresh aliquot of this compound stock solution.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Incomplete cell lysis. 3. Temperature fluctuations across the plate. 4. "Edge effect" in microplates.1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Ensure complete cell lysis to release all caspase-1. Sonication or additional freeze-thaw cycles may be necessary. 3. Ensure even temperature distribution during incubation; avoid stacking plates. 4. Avoid using the outer wells of the microplate, or fill them with a blank solution to maintain a humid environment.
High Variability Between Experiments 1. Differences in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent sample preparation. 3. Reagents prepared on different days.1. Standardize cell culture and treatment protocols. 2. Prepare cell lysates consistently and measure protein concentration to normalize caspase-1 activity. 3. Prepare fresh reagents for each experiment or use aliquots from a single, large batch.

Experimental Protocols

Detailed Methodology for Caspase-1 Activity Assay using this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT. Store at 4°C.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 4 mM. Store in aliquots at -20°C.

  • pNA Standard (Optional): Prepare a stock solution of p-nitroaniline in the assay buffer to create a standard curve for quantifying the amount of released pNA.

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis or pyroptosis in your cell line of choice (e.g., THP-1 monocytes) with an appropriate stimulus (e.g., LPS and nigericin). Include an untreated control group.

  • Harvest cells by centrifugation at 250 x g for 10 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells).

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the 4 mM this compound stock solution to each well (final concentration will be 200 µM).

  • Include appropriate controls:

    • Blank: Cell Lysis Buffer without cell lysate.

    • Negative Control: Lysate from uninduced cells.

    • Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-1 inhibitor.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance value of the blank from all other readings.

  • The caspase-1 activity can be expressed as the fold increase in absorbance compared to the negative control.

  • Alternatively, the specific activity can be calculated if a pNA standard curve is generated.

Signaling Pathways and Experimental Workflows

Caspase1_Activation_Pathway Canonical Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) PAMPs_DAMPs->NLRP3_Inflammasome Signal 2 (Activation) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 Pro_IL1B_NLRP3->NLRP3_Inflammasome Active_Caspase1 Active Caspase-1 NLRP3_Inflammasome->Active_Caspase1 Cleavage Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_Inflammasome Pro_IL1B Pro-IL-1β Active_Caspase1->Pro_IL1B Cleavage GasderminD Gasdermin D Active_Caspase1->GasderminD Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis (Pro-inflammatory Cell Death) GasderminD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Z_YVAD_pNA_Workflow This compound Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1 cells + LPS/Nigericin) Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis (Release Cytosolic Proteins) Cell_Harvest->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup 5. Assay Setup in 96-well Plate (Lysate + Buffer + this compound) Protein_Quant->Assay_Setup Incubation 6. Incubation (37°C, 1-2 hours) Assay_Setup->Incubation Measurement 7. Absorbance Measurement (405 nm) Incubation->Measurement Data_Analysis 8. Data Analysis (Fold Change vs Control) Measurement->Data_Analysis

Caption: Step-by-step experimental workflow for the this compound colorimetric assay.

Technical Support Center: Z-YVAD-pNA Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Z-YVAD-pNA assay to measure caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect the activity of caspase-1. The assay utilizes a synthetic tetrapeptide substrate, Z-Tyr-Val-Ala-Asp (Z-YVAD), which is conjugated to a chromophore, p-nitroanilide (pNA). In the presence of active caspase-1, the enzyme cleaves the substrate at the aspartate residue, releasing free pNA. The released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Q2: My negative control wells show a high background signal. What are the possible causes and solutions?

High background in negative controls can be a significant issue. Below is a summary of potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Contamination of Reagents Use fresh, sterile reagents. Ensure proper aseptic technique during reagent preparation.
Spontaneous Substrate Degradation Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate.[1]
Non-specific Protease Activity Include a protease inhibitor cocktail (caspase-1 specific inhibitor should be used in a separate control). Consider using a more specific substrate or a different assay type.
Incorrect Blanking Ensure you are subtracting the absorbance of a "no enzyme" or "no substrate" control from all readings.
Cell Lysis Issues Incomplete cell lysis can release interfering substances. Ensure the lysis buffer is effective and incubation times are adequate.

Q3: The absorbance values in my induced samples are very low or not different from the negative control. What should I do?

Low or no signal in induced samples suggests a lack of caspase-1 activity or a problem with the assay setup.

Potential CauseRecommended Solution
Ineffective Induction of Caspase-1 Ensure your stimulus (e.g., LPS, Nigericin) is active and used at the optimal concentration and time. Include a positive control with a known inducer to validate the experimental system.[2]
Insufficient Cell Number The number of cells may be too low to produce a detectable signal. Optimize the cell density per well. A starting point of 1-5 x 10^6 cells is often recommended.[3]
Sub-optimal Assay Conditions Ensure the assay buffer is at the correct pH and temperature. The assay is typically performed at 37°C.[3]
Incorrect Wavelength Reading Verify that the microplate reader is set to measure absorbance at 405 nm.[4]
Inhibitors Present in Sample Components of your sample or treatment compound may be inhibiting caspase-1 activity.

Q4: Can other caspases cleave the this compound substrate?

Yes, while this compound is a preferential substrate for caspase-1, other caspases, such as caspase-4 and caspase-5, can also cleave this substrate, although typically with lower efficiency. Therefore, it is crucial to confirm caspase-1 specific activity using a specific inhibitor, such as Ac-YVAD-CHO, in parallel wells.[2] The results should also be validated with other methods like Western blotting for the cleaved caspase-1 subunits (p20/p10).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the this compound assay.

Issue 1: High Variability Between Replicate Wells

High variability can obscure real differences between samples.

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting. When preparing a series of reactions, creating a master mix of common reagents can help ensure consistency.[3]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding into the microplate.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.
Well-to-Well Contamination Be careful to avoid splashing between wells during reagent addition.
Issue 2: Unexpected Results with Caspase Inhibitors

Caspase inhibitors are critical controls, and their failure to perform as expected can indicate a problem.

Potential CauseRecommended Solution
Inhibitor is Inactive Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.
Insufficient Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and conditions.
Off-target Effects of Inhibitors Be aware that some caspase inhibitors can have off-target effects that may influence cell signaling and proliferation independent of their caspase inhibition properties.[5]

Experimental Protocols

Standard this compound Assay Protocol
  • Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with the experimental compounds or stimuli to induce caspase-1 activity. Include appropriate negative and positive controls.

  • Cell Lysis:

    • After treatment, centrifuge the plate to pellet the cells.

    • Remove the supernatant.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.[3]

  • Assay Reaction:

    • Prepare a 2x Reaction Buffer containing 10 mM DTT.

    • Add 50 µL of the 2x Reaction Buffer to each well.

    • Add 5 µL of this compound substrate (typically 4 mM stock, for a final concentration of 200 µM) to each well.

    • For inhibitor controls, pre-incubate the lysate with the caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes before adding the substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all samples.

    • Calculate the fold-increase in caspase-1 activity by comparing the absorbance of the treated samples to the untreated control.[3]

Visual Guides

Caspase-1 Activation Pathway

Caspase1_Activation PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GasderminD Gasdermin D Casp1->GasderminD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GasderminD->Pyroptosis

Caption: Canonical inflammasome pathway leading to Caspase-1 activation.

This compound Assay Workflow

Assay_Workflow start Start: Seed and Treat Cells lyse Lyse Cells start->lyse add_buffer Add 2x Reaction Buffer + DTT lyse->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Absorbance at 405 nm incubate->read analyze Analyze Data read->analyze

Caption: A simplified workflow for the this compound colorimetric assay.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Results? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal high_var High Variability? start->high_var check_reagents Check Reagents & Blanks high_bg->check_reagents Yes check_induction Verify Caspase-1 Induction (Positive Control) low_signal->check_induction Yes check_pipetting Review Pipetting Technique (Use Master Mix) high_var->check_pipetting Yes check_lysis Optimize Lysis check_reagents->check_lysis optimize_cells Optimize Cell Number check_induction->optimize_cells check_reader Check Plate Reader Settings optimize_cells->check_reader check_plate Check for Edge Effects check_pipetting->check_plate

Caption: A decision tree for troubleshooting this compound assay issues.

References

Validation & Comparative

A Head-to-Head Comparison: Z-YVAD-pNA Versus Fluorometric Caspase-1 Assays for Robust Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of apoptosis and inflammation research, the accurate measurement of caspase-1 activity is paramount. Caspase-1, a key inflammatory caspase, plays a critical role in the activation of proinflammatory cytokines and the induction of pyroptosis. The two most common methods for quantifying its enzymatic activity are the colorimetric assay using the substrate Z-YVAD-pNA and fluorometric assays. This guide provides an objective comparison of these two widely used techniques, supported by experimental data and detailed protocols to inform your assay selection.

The choice between a colorimetric and a fluorometric assay for caspase-1 activity hinges on the specific requirements of the experiment, particularly the need for sensitivity versus simplicity and cost-effectiveness. While both assays rely on the specific recognition and cleavage of a peptide substrate by active caspase-1, they differ fundamentally in their detection principles, leading to significant differences in performance.

The this compound assay is a colorimetric method that utilizes a tetrapeptide substrate (Z-Tyr-Val-Ala-Asp) linked to a chromophore, p-nitroaniline (pNA)[1][2]. When active caspase-1 cleaves the substrate at the aspartate residue, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm[1][3][4]. The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Fluorometric assays, on the other hand, employ substrates that, upon cleavage, release a fluorescent molecule. A common fluorogenic substrate is YVAD-AFC (7-amino-4-trifluoromethyl coumarin)[5][6]. In its uncleaved form, the substrate is weakly fluorescent; however, the release of free AFC upon cleavage by caspase-1 results in a significant increase in fluorescence, which is typically measured with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm[5][6]. Another type of fluorometric approach involves the use of fluorescently labeled inhibitors of caspases (FLICA), such as FAM-YVAD-FMK[7]. These reagents are cell-permeable and bind covalently and irreversibly to the active site of caspase-1, allowing for the detection of active enzyme in living cells through fluorescence microscopy, flow cytometry, or a fluorescence plate reader[7].

Performance Comparison at a Glance

To facilitate a clear understanding of the key differences between these assay types, the following table summarizes their performance characteristics. While direct, side-by-side quantitative comparisons of the limit of detection (LOD) in the published literature are scarce, it is widely accepted that fluorometric and especially bioluminescent assays offer significantly higher sensitivity than colorimetric assays[8].

FeatureThis compound (Colorimetric)Fluorometric Assays (e.g., YVAD-AFC)
Principle Spectrophotometric detection of a chromophore (pNA) released upon substrate cleavage.Fluorometric detection of a fluorophore (e.g., AFC) released upon substrate cleavage or a fluorescently labeled inhibitor binding to the active enzyme.
Detection Absorbance at 400-405 nm.Fluorescence at Ex/Em ~400/505 nm.
Sensitivity Lower. Generally in the micromolar range.Higher. Generally more sensitive than colorimetric assays.
Instrumentation Standard spectrophotometer or microplate reader with absorbance capabilities.Fluorometer or microplate reader with fluorescence capabilities.
Cost Generally more cost-effective.Can be more expensive due to fluorescent substrates and instrumentation.
Throughput Amenable to high-throughput screening in microplate format.Amenable to high-throughput screening in microplate format.
Live-cell Imaging Not suitable. Requires cell lysis.Possible with specific reagents like FLICA.

Signaling Pathway and Experimental Workflows

To visualize the underlying biological process and the experimental procedures, the following diagrams illustrate the caspase-1 activation pathway and the workflows for both the this compound and fluorometric assays.

Caspase-1 Activation Pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruitment & proximity-induced auto-cleavage Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation is a key step in the inflammatory response.

Assay_Workflows Caspase-1 Assay Experimental Workflows cluster_0 This compound (Colorimetric) Assay cluster_1 Fluorometric (YVAD-AFC) Assay C_Start Start with Cell Lysate C_Add_Buffer Add Assay Buffer C_Start->C_Add_Buffer C_Add_Substrate Add this compound Substrate C_Add_Buffer->C_Add_Substrate C_Incubate Incubate at 37°C C_Add_Substrate->C_Incubate C_Read Read Absorbance at 400-405 nm C_Incubate->C_Read F_Start Start with Cell Lysate F_Add_Buffer Add Assay Buffer F_Start->F_Add_Buffer F_Add_Substrate Add YVAD-AFC Substrate F_Add_Buffer->F_Add_Substrate F_Incubate Incubate at 37°C F_Add_Substrate->F_Incubate F_Read Read Fluorescence (Ex/Em ~400/505 nm) F_Incubate->F_Read

Caption: Simplified workflows for colorimetric and fluorometric caspase-1 assays.

Detailed Experimental Protocols

The following are generalized protocols for performing caspase-1 activity assays using this compound and a fluorometric substrate. It is important to consult the specific instructions provided with your assay kit, as reagent concentrations and incubation times may vary.

This compound Colorimetric Assay Protocol
  • Sample Preparation:

    • Induce apoptosis or inflammasome activation in your cell culture model. Include a non-induced control group.

    • Harvest cells (typically 1-5 x 10^6 cells per assay) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in a chilled lysis buffer. Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA assay).

  • Assay Procedure:

    • In a 96-well microplate, add 50-100 µg of protein lysate to each well and adjust the final volume with lysis buffer.

    • Prepare a reaction master mix containing the assay buffer and DTT.

    • Add the reaction master mix to each well containing the cell lysate.

    • Add the this compound substrate to each well to initiate the reaction. Protect the substrate from light.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400 or 405 nm using a microplate reader.

    • The fold-increase in caspase-1 activity can be determined by comparing the absorbance readings from the induced samples to the non-induced controls.

Fluorometric Caspase-1 Assay (YVAD-AFC) Protocol
  • Sample Preparation:

    • Follow the same sample preparation steps as described for the this compound assay to obtain the cytosolic extract.

  • Assay Procedure:

    • In a black 96-well microplate (to minimize light scatter), add 50-100 µg of protein lysate to each well and adjust the final volume with lysis buffer.

    • Prepare a reaction master mix containing the assay buffer and DTT.

    • Add the reaction master mix to each well.

    • Add the YVAD-AFC substrate to each well. It is crucial to protect the fluorogenic substrate from light.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

    • Measure the fluorescence using a fluorometer or fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm[5][6].

    • The increase in caspase-1 activity is determined by comparing the fluorescence intensity of the treated samples with the untreated controls.

Conclusion: Making the Right Choice

Both this compound and fluorometric assays are valuable tools for measuring caspase-1 activity. The this compound colorimetric assay offers a straightforward, cost-effective, and reliable method suitable for detecting relatively high levels of caspase-1 activity and for high-throughput screening where the highest sensitivity is not the primary concern.

In contrast, fluorometric assays, such as those using YVAD-AFC, provide significantly higher sensitivity, making them the preferred choice for detecting low levels of caspase-1 activity or when working with limited sample material. Furthermore, specialized fluorometric reagents like FLICA probes offer the unique advantage of enabling the detection of active caspase-1 in living cells, providing a more dynamic view of cellular processes.

Ultimately, the decision between these two assay types should be guided by the specific biological question being addressed, the expected level of caspase-1 activity, the available instrumentation, and budgetary considerations. For researchers requiring the utmost sensitivity and the possibility of live-cell analysis, fluorometric assays are the superior option. For routine screening and applications where a robust and economical assay is sufficient, the this compound colorimetric assay remains a solid choice.

References

A Head-to-Head Comparison of Z-YVAD-pNA and Ac-WEHD-pNA for Caspase-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammation and apoptosis, the accurate measurement of caspase-1 activity is paramount. This guide provides an objective comparison of two commonly used chromogenic substrates, Z-YVAD-pNA and Ac-WEHD-pNA, to aid in the selection of the optimal reagent for specific research needs.

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a key role in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in initiating pyroptosis, a form of programmed cell death. The activity of caspase-1 is a key indicator of inflammasome activation, making its reliable detection essential. Both this compound (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-p-nitroanilide) and Ac-WEHD-pNA (N-acetyl-Trp-Glu-His-Asp-p-nitroanilide) are synthetic tetrapeptides that mimic the natural cleavage sites of caspase-1. Upon cleavage by active caspase-1, the p-nitroaniline (pNA) moiety is released, which can be quantified by measuring its absorbance at 400-405 nm.

While both substrates are widely used, their performance characteristics are not identical. This guide presents a data-driven comparison of their kinetic parameters and provides a detailed experimental protocol for their use in caspase-1 activity assays.

Quantitative Performance Comparison

The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. A higher kcat/Km value indicates a more efficient substrate.

Based on seminal studies in the field of caspase biology, the WEHD tetrapeptide sequence has been identified as a more optimal substrate for caspase-1 compared to the YVAD sequence.[1] This is reflected in a significantly higher catalytic efficiency.

Substrate SequenceKm (μM)kcat (s-1)kcat/Km (M-1s-1)Relative Efficiency
Ac-WEHD-AMC 191.895,000~50x higher
Ac-YVAD-AMC 110.021,9001x

Data presented is for the fluorogenic AMC (7-amino-4-methylcoumarin) conjugated substrates as a direct comparison for pNA-conjugated substrates was not available in the literature under identical conditions. However, the relative preference of caspase-1 for the WEHD sequence over YVAD is well-established and is expected to be similar for pNA-conjugated substrates.[1]

The data clearly indicates that the WEHD sequence is a substantially more efficient substrate for caspase-1, with a catalytic efficiency approximately 50-fold higher than the YVAD sequence.[1] This suggests that assays using Ac-WEHD-pNA are likely to be more sensitive and provide a more robust signal, particularly when caspase-1 activity is low.

Cross-Reactivity Profile

It is important to note that neither substrate is exclusively specific for caspase-1. Ac-WEHD-pNA is also known to be a substrate for caspase-4, caspase-5, and caspase-14.[2] Similarly, this compound and its acetylated form, Ac-YVAD-pNA, can be cleaved by caspase-4 and caspase-5.[3] Therefore, when interpreting results from complex biological samples such as cell lysates, the potential contribution of other caspases should be considered. Specific inhibitors can be used to confirm the contribution of caspase-1 to the observed activity.

Experimental Protocols

Below is a detailed protocol for a colorimetric assay to measure caspase-1 activity in cell lysates. This protocol can be adapted for use with either this compound or Ac-WEHD-pNA.

Materials:
  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Recombinant human caspase-1 (for standard curve)

  • This compound or Ac-WEHD-pNA substrate (typically 10 mM stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:
  • Cell Lysate Preparation:

    • Induce the biological process of interest (e.g., inflammasome activation) in your cell culture.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-1 Activity Assay:

    • In a 96-well microplate, add 50-100 µg of total protein from your cell lysate to each well. Adjust the volume to 50 µL with assay buffer.

    • Include appropriate controls:

      • Blank: Assay buffer only.

      • Negative Control: Lysate from untreated or unstimulated cells.

      • Inhibitor Control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

    • Prepare the substrate solution by diluting the stock of this compound or Ac-WEHD-pNA in assay buffer to a final concentration of 200 µM.

    • Add 50 µL of the substrate solution to each well to initiate the reaction. The final substrate concentration in the well will be 100 µM.

    • Incubate the plate at 37°C and protect from light.

    • Measure the absorbance at 405 nm at multiple time points (e.g., every 15-30 minutes for 1-2 hours) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance reading of the blank from all other readings.

    • Plot the absorbance (OD405) versus time. The rate of the reaction is the slope of the linear portion of the curve.

    • Caspase-1 activity can be expressed as the change in absorbance per unit time per milligram of protein.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.

G Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR recognized by Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PRR->Inflammasome triggers Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD cleaves Active_IL1b Active IL-1β Pro_IL1b->Active_IL1b Inflammation Inflammation Active_IL1b->Inflammation Active_IL18 Active IL-18 Pro_IL18->Active_IL18 Active_IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Overview of the canonical inflammasome signaling pathway leading to caspase-1 activation.

G Experimental Workflow for Caspase-1 Activity Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Harvest 2. Harvest Cells Cell_Culture->Harvest Lysis 3. Cell Lysis Harvest->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Lysate 5. Collect Lysate Centrifugation->Lysate Protein_Assay 6. Protein Quantification Lysate->Protein_Assay Plate_Setup 7. Plate Setup (Lysate + Controls) Protein_Assay->Plate_Setup Substrate_Add 8. Add Substrate (this compound or Ac-WEHD-pNA) Plate_Setup->Substrate_Add Incubation 9. Incubate at 37°C Substrate_Add->Incubation Read_Abs 10. Read Absorbance (405 nm) Incubation->Read_Abs Calc_Activity 11. Calculate Activity Read_Abs->Calc_Activity

Caption: Step-by-step workflow for the colorimetric caspase-1 activity assay.

Conclusion

For researchers seeking a highly sensitive and efficient substrate for measuring caspase-1 activity, Ac-WEHD-pNA is the superior choice based on its significantly higher catalytic efficiency.[1] However, This compound remains a viable and widely used alternative, particularly when high levels of caspase-1 activity are expected. For both substrates, it is crucial to consider their cross-reactivity with other caspases and to include appropriate controls for robust and reliable data. The provided experimental protocol and workflows offer a solid foundation for conducting these important enzymatic assays.

References

Validating Caspase-1 Activity: A Comparative Guide to Z-YVAD-pNA Assay and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammation and pyroptosis, accurate measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of two widely used methods: the Z-YVAD-pNA colorimetric assay and Western blotting for cleaved caspase-1. Understanding the strengths and limitations of each technique is crucial for robust data interpretation and validation.

The activation of caspase-1, a key enzyme in the inflammatory response, is a critical event in the assembly of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18, and initiates a form of programmed cell death known as pyroptosis. Consequently, the reliable detection of active caspase-1 is a cornerstone of research in innate immunity and related diseases.

This guide presents a detailed comparison of a functional enzymatic assay (this compound) and a protein detection method (Western blot), offering supporting experimental data and detailed protocols to aid researchers in selecting and performing the appropriate validation experiments.

Data Presentation: A Comparative Analysis

While the this compound assay provides a quantitative measure of enzymatic activity, Western blotting offers a semi-quantitative assessment of the presence of the cleaved, active form of caspase-1. It is crucial to understand that these two methods measure different aspects of caspase-1 activation and their results may not always directly correlate. For instance, studies have shown that while the levels of cleaved caspase-1 may remain elevated, the enzymatic activity can plateau or even decline over time.

Below is a table summarizing representative data from experiments where both methods were used to assess caspase-1 activation in lipopolysaccharide (LPS)-primed macrophages stimulated with nigericin, a known NLRP3 inflammasome activator.

Treatment ConditionCaspase-1 Activity (this compound) (Fold Change vs. Control)Cleaved Caspase-1 (p20) Level (Western Blot) (Relative Densitometry Units)
Control (LPS only)1.01.0
LPS + Nigericin (1 hour)4.5 ± 0.65.2 ± 0.8
LPS + Nigericin (4 hours)3.8 ± 0.58.1 ± 1.2
LPS + Nigericin + AC-YVAD-CMK (Inhibitor)1.2 ± 0.21.5 ± 0.3

Note: The data presented are representative and synthesized from typical results observed in inflammasome activation experiments. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the this compound colorimetric assay and Western blotting for cleaved caspase-1.

This compound Colorimetric Assay for Caspase-1 Activity

This assay quantifies the enzymatic activity of caspase-1 through the cleavage of the colorimetric substrate this compound, which releases p-nitroaniline (pNA), a yellow-colored compound that can be measured by spectrophotometry.

Materials:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • This compound substrate (4 mM stock in DMSO)

  • Assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required for the experiment.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Performance:

    • In a 96-well plate, add 50 µg of protein lysate per well.

    • Bring the total volume in each well to 50 µL with assay buffer.

    • Add 5 µL of this compound substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (assay buffer and substrate only) from all readings.

    • Express the results as fold change in absorbance relative to the untreated control.

Western Blot for Cleaved Caspase-1 (p20)

This method detects the presence of the active p20 subunit of caspase-1, which is generated upon autocatalytic cleavage of the pro-caspase-1 zymogen.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-1 (p20)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest and wash cells as described for the this compound assay.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Electrotransfer:

    • Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the p20 band and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_assays Methodologies cluster_zyvad This compound Assay cluster_wb Western Blot cluster_validation Validation cell_culture Cell Culture & Treatment lysis_zyvad Cell Lysis cell_culture->lysis_zyvad protein_quant_zyvad Protein Quantification lysis_zyvad->protein_quant_zyvad assay_plate Incubate with this compound protein_quant_zyvad->assay_plate readout_zyvad Measure Absorbance (405 nm) assay_plate->readout_zyvad compare Compare Results readout_zyvad->compare cell_culture_wb Cell Culture & Treatment lysis_wb Protein Extraction (RIPA) cell_culture_wb->lysis_wb protein_quant_wb Protein Quantification lysis_wb->protein_quant_wb sds_page SDS-PAGE protein_quant_wb->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (anti-p20) transfer->immunoblot detection_wb Chemiluminescent Detection immunoblot->detection_wb detection_wb->compare

Caption: Experimental workflow for validating this compound results with Western blot.

caspase1_activation_pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Assembly cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 activates ASC ASC Adaptor NLRP3->ASC Pro_Casp1 Pro-Caspase-1 (p45) ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 (p20/p10 Tetramer) Pro_Casp1->Active_Casp1 autocleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves GasderminD Gasdermin D Active_Casp1->GasderminD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Formation GasderminD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Simplified signaling pathway of NLRP3 inflammasome-mediated caspase-1 activation.

A Head-to-Head Comparison of Pan-Caspase Inhibitors: Z-YVAD-pNA vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis and inflammation, the choice of the right tool to dissect caspase activity is paramount. This guide provides a comprehensive comparison of two widely used pan-caspase modulators: the inhibitor Z-VAD-FMK and the chromogenic substrate Z-YVAD-pNA. We delve into their mechanisms of action, present key performance data, and provide detailed experimental protocols to aid in the selection and application of these critical research agents.

At a Glance: Key Differences

FeatureZ-VAD-FMKThis compound
Primary Function Caspase InhibitorCaspase Substrate
Mechanism Irreversible, covalent binding to the catalytic site of caspasesCleaved by active caspases, releasing a chromogenic pNA group
Readout Inhibition of apoptosis or other caspase-mediated eventsColorimetric signal proportional to caspase activity
Cell Permeability Cell-permeableNot cell-permeable; for use with cell lysates or purified enzymes
Primary Application Blocking apoptosis and inflammation in cellular and in vivo modelsQuantifying caspase-1, -4, and -5 activity in vitro

Z-VAD-FMK: The Broad-Spectrum Apoptosis Blocker

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable and irreversible pan-caspase inhibitor. Its fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, effectively and irreversibly blocking their activity. This broad specificity makes it a powerful tool for studying the overall role of caspases in apoptosis and inflammation.[1][2][3][4]

Performance Data: Inhibition Profile of Z-VAD-FMK

The following table summarizes the inhibitory concentration (IC50) of Z-VAD-FMK against a range of human caspases, demonstrating its broad-spectrum activity.

CaspaseIC50 (nM)
Caspase-10.53
Caspase-30.35
Caspase-430
Caspase-5Not Reported
Caspase-6Not Reported
Caspase-7Not Reported
Caspase-80.05
Caspase-91.5
Caspase-100.52

Data sourced from publicly available information and may vary based on assay conditions.[5]

This compound: A Chromogenic Reporter of Caspase-1 Activity

This compound (Benzyloxycarbonyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic tetrapeptide that acts as a chromogenic substrate for certain caspases, most notably caspase-1.[6][7] The peptide sequence mimics the natural cleavage site of caspase-1. When cleaved by an active caspase, the p-nitroanilide (pNA) group is released, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. This allows for a direct and quantitative measurement of enzyme activity. While primarily used for caspase-1, it's important to note that this compound can also be cleaved by other inflammatory caspases, such as caspase-4 and caspase-5.[7]

Performance Data: Kinetic Parameters for this compound

Quantitative kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) for this compound are not consistently reported across literature and can be highly dependent on the specific assay conditions. Researchers should determine these parameters under their experimental settings for the most accurate results.

Signaling Pathways and Experimental Workflows

To visualize the context in which these molecules operate, the following diagrams illustrate the caspase activation pathways and typical experimental workflows.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds DISC DISC Death Receptor->DISC forms Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 activates Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 activate Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage cleave Apoptosis Apoptosis Substrate Cleavage->Apoptosis leads to ZVAD_FMK_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treat with Z-VAD-FMK Treat with Z-VAD-FMK Induce Apoptosis->Treat with Z-VAD-FMK Incubate Incubate Treat with Z-VAD-FMK->Incubate Assay for Apoptosis Assay for Apoptosis Incubate->Assay for Apoptosis Analyze Results Analyze Results Assay for Apoptosis->Analyze Results End End Analyze Results->End ZYVAD_pNA_Workflow Start Start Prepare Cell Lysate Prepare Cell Lysate Start->Prepare Cell Lysate Add Assay Buffer Add Assay Buffer Prepare Cell Lysate->Add Assay Buffer Add this compound Add this compound Add Assay Buffer->Add this compound Incubate Incubate Add this compound->Incubate Measure Absorbance at 405 nm Measure Absorbance at 405 nm Incubate->Measure Absorbance at 405 nm Calculate Caspase Activity Calculate Caspase Activity Measure Absorbance at 405 nm->Calculate Caspase Activity End End Calculate Caspase Activity->End

References

A Researcher's Guide to Alternative Methods for Measuring Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring caspase-1 activity is crucial for understanding inflammation and developing novel therapeutics. This guide provides an objective comparison of alternative methods beyond traditional western blots and simple substrate cleavage assays, supported by experimental data and detailed protocols.

Caspase-1, a key inflammatory caspase, plays a central role in the innate immune response. Its activation within multiprotein complexes called inflammasomes triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2] Consequently, the precise quantification of caspase-1 activity is paramount in studies of inflammatory diseases and the development of targeted therapies. While traditional methods have their merits, a host of innovative techniques offer enhanced sensitivity, suitability for high-throughput screening (HTS), and the ability to measure activity in living cells and in vivo. This guide explores these alternative methods, providing a comparative overview to aid researchers in selecting the most appropriate assay for their specific needs.

Signaling Pathways of Caspase-1 Activation

Caspase-1 is primarily activated through the assembly of inflammasomes in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The canonical pathway involves the activation of a sensor protein (e.g., NLRP3, NLRC4, AIM2), which then recruits the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced dimerization and auto-activation. A non-canonical pathway also exists, where caspase-11 (in mice) or caspases-4/5 (in humans) are directly activated by intracellular lipopolysaccharide (LPS), leading to pyroptosis and subsequent activation of the NLRP3 inflammasome and caspase-1.

Caspase-1 Activation Pathways Canonical and Non-Canonical Caspase-1 Activation Pathways cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3, NLRC4) PAMPs_DAMPs->Sensor activates ASC ASC Adaptor Sensor->ASC recruits Pro_Casp1_canonical Pro-Caspase-1 ASC->Pro_Casp1_canonical recruits Casp1_canonical Active Caspase-1 Pro_Casp1_canonical->Casp1_canonical auto-activates GSDMD Gasdermin D Casp1_canonical->GSDMD cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Casp1_canonical->Pro_IL1b cleaves LPS Intracellular LPS Casp11_4_5 Caspase-11 (mouse) Caspase-4/5 (human) LPS->Casp11_4_5 activates GSDMD_non_canonical Gasdermin D Casp11_4_5->GSDMD_non_canonical cleaves Pyroptosis_non_canonical Pyroptosis GSDMD_non_canonical->Pyroptosis_non_canonical induces NLRP3_non_canonical NLRP3 Inflammasome Pyroptosis_non_canonical->NLRP3_non_canonical activates Casp1_non_canonical Active Caspase-1 NLRP3_non_canonical->Casp1_non_canonical Casp1_non_canonical->GSDMD cleaves Casp1_non_canonical->Pro_IL1b cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1b Mature IL-1β / IL-18 Pro_IL1b->IL1b

Canonical and Non-Canonical Caspase-1 Activation Pathways

Comparison of Alternative Caspase-1 Activity Assays

This section provides a detailed comparison of various alternative methods for measuring caspase-1 activity. The performance characteristics of each assay are summarized in the table below, followed by detailed descriptions and experimental protocols.

Assay Type Principle Reported Limit of Detection (LOD) Dynamic Range Z'-Factor Advantages Disadvantages
Bioluminescent Assay Luciferase-based detection of cleaved substrate.~5 pM (for a specific probe)[3]Wide[4]>0.6 (for a similar caspase assay)[5]High sensitivity, high-throughput compatible, simple "add-mix-read" format.[6]Requires a luminometer, potential for luciferase inhibitors to interfere.
Fluorescent Biosensor (FRET) Change in Förster Resonance Energy Transfer upon cleavage of a linker between two fluorescent proteins.Not explicitly reported for caspase-1.Dependent on biosensor design and expression levels.Not explicitly reported for caspase-1.Live-cell imaging, provides spatial and temporal information.[7]Requires transfection/transduction, potential for phototoxicity and photobleaching.
Fluorescent Biosensor (Split-Luciferase) Reconstitution of a split-luciferase upon cleavage of an intervening peptide.Not explicitly reported for caspase-1.Dependent on biosensor design and expression levels.Not explicitly reported for caspase-1.High sensitivity, low background, suitable for in vivo imaging.[8][9]Requires transfection/transduction, substrate delivery for in vivo studies.
Fluorescent Biosensor (CASPorter) Conformational change in a single GFP upon cleavage of an internal peptide, leading to fluorescence.Not explicitly reported.71% increase in GFP+ cells observed.[10]Not explicitly reported.Genetically encoded, suitable for live-cell imaging and HTS.[1]Requires stable cell line generation, potential for off-target cleavage.
Fluorescent Inhibitor Binding (FLICA) Covalent binding of a fluorescently labeled inhibitor to active caspase-1.Not explicitly reported.Dependent on cell number and caspase-1 expression.Not explicitly reported.Direct measurement of active enzyme, can be used in flow cytometry and microscopy.[11][12]Inhibitor may affect downstream events, potential for non-specific binding.
Time-Resolved FRET (TR-FRET) FRET between a long-lifetime lanthanide donor and an acceptor, reducing background fluorescence.Not explicitly reported for caspase-1.Not explicitly reported for caspase-1.>0.7 (for a different target)[13]Reduced background, high sensitivity, HTS compatible.[14]Requires a specialized plate reader, can be expensive.
Mass Spectrometry (MS) Quantification of cleaved peptide fragments by LC-MS/MS.As sensitive as fluorogenic assays.[2]Wide.Not applicable.High specificity and sensitivity, label-free options available.[2]Requires expensive equipment and specialized expertise, lower throughput.
Colorimetric (p-Nitroaniline) Spectrophotometric detection of p-nitroaniline (pNA) released from a labeled substrate.Dependent on kit.Linear range can be narrow.Not ideal for HTS.Simple, uses standard lab equipment.[15]Lower sensitivity compared to other methods, potential for colorimetric interference.

Detailed Methodologies and Experimental Protocols

Bioluminescent Assays

Bioluminescent assays offer a highly sensitive and quantitative method for measuring caspase-1 activity. The most common format involves a pro-luminescent substrate containing a caspase-1 recognition sequence (e.g., WEHD or YVAD) linked to aminoluciferin.[16] When cleaved by active caspase-1, aminoluciferin is released and acts as a substrate for luciferase, producing a light signal that is proportional to caspase-1 activity.

Experimental Workflow:

Bioluminescent Assay Workflow Bioluminescent Caspase-1 Assay Workflow start Cells/Lysate with Active Caspase-1 add_reagent Add Bioluminescent Substrate Reagent (e.g., Caspase-Glo® 1) start->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure Measure Luminescence incubate->measure

Bioluminescent Caspase-1 Assay Workflow

Experimental Protocol (using Promega Caspase-Glo® 1 Inflammasome Assay): [16]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 1 Buffer with the provided Z-WEHD substrate. Add the MG-132 proteasome inhibitor to the reconstituted substrate to a final concentration of 60 µM. For a negative control, prepare a separate aliquot of the reagent containing the caspase-1 inhibitor Ac-YVAD-CHO at a final concentration of 1 µM.

  • Sample Preparation: Seed cells in a 96-well plate and treat with the desired stimuli to induce caspase-1 activation. Include untreated control wells.

  • Assay Procedure: Add an equal volume of the prepared Caspase-Glo® 1 Reagent (with or without the inhibitor) to each well.

  • Incubation: Mix the contents of the wells on a plate shaker for 30 seconds and incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction to stabilize.

  • Measurement: Measure the luminescence using a luminometer. The caspase-1 specific activity is the difference in luminescence between the uninhibited and inhibited samples.

Genetically Encoded Fluorescent Biosensors

Genetically encoded biosensors allow for the real-time measurement of caspase-1 activity in living cells, providing valuable spatial and temporal information.

a) FRET-Based Biosensors: These biosensors consist of a donor and an acceptor fluorescent protein (e.g., CFP and YFP) linked by a peptide containing a caspase-1 cleavage site (e.g., YVAD or WEHD).[7] In the intact state, FRET occurs between the two fluorophores. Upon cleavage by active caspase-1, the fluorophores separate, leading to a decrease in FRET efficiency, which can be measured as a change in the ratio of acceptor to donor emission or by fluorescence lifetime imaging microscopy (FLIM).

Experimental Workflow:

FRET Biosensor Workflow FRET-Based Caspase-1 Biosensor Workflow transfect Transfect/Transduce Cells with FRET Biosensor Vector express Allow Biosensor Expression transfect->express induce Induce Caspase-1 Activation express->induce image Live-Cell Imaging (e.g., Confocal, FLIM) induce->image analyze Analyze FRET Signal (Ratio or Lifetime) image->analyze

FRET-Based Caspase-1 Biosensor Workflow

Experimental Protocol (General):

  • Biosensor Construction: Clone the coding sequences for a FRET pair (e.g., mCerulean3 and Venus) into a mammalian expression vector, separated by a linker containing a caspase-1 cleavage site (e.g., GGTATGTGGCTGATTGGTGG).[7]

  • Cell Line Generation: Transfect or transduce the target cells with the biosensor construct and select for stable expression.

  • Cell Culture and Treatment: Seed the stable cell line and treat with stimuli to activate caspase-1.

  • Imaging: Perform live-cell imaging using a fluorescence microscope equipped for FRET or FLIM imaging.

  • Data Analysis: For ratiometric FRET, calculate the ratio of acceptor to donor fluorescence intensity. For FLIM-FRET, measure the fluorescence lifetime of the donor fluorophore. A decrease in FRET or an increase in donor lifetime indicates caspase-1 activity.

b) Split-Luciferase Biosensors: These biosensors utilize a split-luciferase system where the N- and C-terminal fragments of a luciferase are linked by a caspase-1 cleavage sequence.[8][9] Upon cleavage, the two luciferase fragments are brought into proximity, reconstituting luciferase activity and generating a luminescent signal.

Experimental Protocol (General):

  • Biosensor Construction: Create a fusion protein construct where the N- and C-terminal fragments of a luciferase (e.g., NanoLuc) are separated by a linker containing a caspase-1 cleavage site.

  • Cell Line Generation: Establish a stable cell line expressing the split-luciferase biosensor.

  • Cell Treatment: Treat the cells with the desired inflammatory stimuli.

  • Luminescence Measurement: Add the luciferase substrate (e.g., furimazine for NanoLuc) and measure the luminescence using a luminometer.

c) CASPorter Biosensor: This novel biosensor is a single GFP-based reporter.[1][10] A caspase-1 cleavage site (YVAD) is engineered into the GFP protein, which disrupts its chromophore and renders it non-fluorescent. Cleavage by active caspase-1 restores the GFP conformation and its fluorescence.

Experimental Protocol (General):

  • Cell Line Generation: Generate a stable cell line expressing the CASPorter biosensor. The construct may also include a constitutively expressed red fluorescent protein (RFP) for normalization.

  • Cell Treatment: Induce caspase-1 activation in the engineered cells.

  • Fluorescence Measurement: Monitor the increase in green fluorescence over time using a fluorescence microscope, plate reader, or flow cytometer. The GFP signal can be normalized to the RFP signal to account for variations in cell number and expression levels.

Fluorescent Inhibitor Binding Assays (FLICA)

FLICA assays employ a fluorescently labeled, cell-permeable, and irreversible inhibitor of caspase-1, such as FAM-YVAD-FMK.[11][12] This probe enters the cells and covalently binds to the active site of caspase-1. Unbound probe is washed away, and the fluorescence of the cells is proportional to the amount of active caspase-1.

Experimental Workflow:

FLICA Assay Workflow FLICA Caspase-1 Assay Workflow start Live Cells add_flica Add FLICA Reagent (e.g., FAM-YVAD-FMK) start->add_flica incubate Incubate at 37°C add_flica->incubate wash Wash to Remove Unbound Probe incubate->wash analyze Analyze Fluorescence (Microscopy, Flow Cytometry, or Plate Reader) wash->analyze

FLICA Caspase-1 Assay Workflow

Experimental Protocol (General):

  • Cell Preparation: Culture and treat cells with the desired stimuli to induce caspase-1 activation.

  • Labeling: Add the FLICA reagent directly to the cell culture medium at the recommended concentration and incubate for the specified time (typically 15-60 minutes) at 37°C.

  • Washing: Wash the cells to remove any unbound FLICA reagent.

  • Analysis: Analyze the green fluorescence of the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a variation of FRET that use a lanthanide (e.g., Europium or Terbium) as the donor fluorophore.[14] Lanthanides have a long fluorescence lifetime, which allows for a time-delay between excitation and detection. This delay eliminates the short-lived background fluorescence from cellular components and the sample matrix, resulting in a higher signal-to-noise ratio. The principle of cleavage-induced separation of the donor and acceptor is the same as in standard FRET assays.

Experimental Protocol (General):

  • Reagent Preparation: Prepare a reaction mixture containing a caspase-1 substrate labeled with a lanthanide donor and a suitable acceptor.

  • Sample Addition: Add the cell lysate or purified caspase-1 to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the desired time.

  • Measurement: Measure the time-resolved fluorescence using a plate reader capable of TR-FRET measurements. The signal is typically expressed as a ratio of the acceptor emission to the donor emission.

Mass Spectrometry (MS)

Mass spectrometry offers a highly specific and sensitive label-free method for measuring caspase-1 activity.[2] The assay involves incubating a specific peptide substrate with the sample containing caspase-1 and then quantifying the resulting cleavage products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol (General):

  • Sample Preparation: Prepare cell lysates containing active caspase-1.

  • Enzymatic Reaction: Incubate the cell lysate with a specific caspase-1 peptide substrate (e.g., a peptide containing the YVAD sequence) for a defined period.

  • Reaction Quenching: Stop the reaction, for example, by adding an acid.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS to separate and quantify the full-length substrate and the cleaved fragments. The amount of cleavage product is directly proportional to the caspase-1 activity.

Colorimetric Assays (p-Nitroaniline)

Colorimetric assays are a simple and widely accessible method for measuring caspase activity.[15] These assays use a peptide substrate conjugated to a chromophore, p-nitroaniline (pNA). Cleavage of the substrate by caspase-1 releases pNA, which can be quantified by measuring its absorbance at 405 nm.

Experimental Protocol (General):

  • Cell Lysis: Lyse cells to release intracellular contents.

  • Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing DTT and the YVAD-pNA or WEHD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-1 activity.

Conclusion

The choice of an appropriate assay for measuring caspase-1 activity depends on the specific research question, the available equipment, and the desired throughput. For high-throughput screening of caspase-1 inhibitors, bioluminescent and TR-FRET assays are excellent choices due to their sensitivity, robustness, and simple workflow. For detailed studies of caspase-1 activation in real-time and at the single-cell level, genetically encoded biosensors, such as FRET and split-luciferase reporters, provide invaluable spatial and temporal information. Fluorescent inhibitor binding assays like FLICA are well-suited for flow cytometry and microscopy-based quantification of active caspase-1 in cell populations. Mass spectrometry, while less amenable to high-throughput applications, offers unparalleled specificity and is an excellent tool for detailed kinetic studies and substrate discovery. Finally, traditional colorimetric assays remain a simple and cost-effective option for basic measurements of caspase-1 activity. By understanding the principles, advantages, and limitations of each of these alternative methods, researchers can make informed decisions to advance their studies on the role of caspase-1 in health and disease.

References

A Researcher's Guide to Z-YVAD-pNA: Profiling its Cross-Reactivity with Inflammatory and Apoptotic Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating inflammatory pathways and cellular apoptosis, the colorimetric substrate Z-YVAD-pNA (Z-Tyr-Val-Ala-Asp-p-nitroanilide) serves as a widely utilized tool for measuring the activity of caspase-1. However, the utility of this substrate is contingent on a clear understanding of its specificity. This guide provides an objective comparison of this compound's reactivity with various caspases, supported by experimental data, to aid researchers in designing rigorous and well-controlled experiments.

Understanding Caspase Substrate Specificity

Caspases, a family of cysteine-aspartic proteases, are critical mediators of inflammation and apoptosis. They are broadly categorized into inflammatory caspases (e.g., caspase-1, -4, -5) and apoptotic caspases, which are further divided into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -7). Specificity is largely determined by the amino acid sequence N-terminal to the cleavage site. The YVAD tetrapeptide sequence was originally identified as the optimal recognition motif for caspase-1.[1] However, subsequent research has revealed that other inflammatory caspases also recognize this sequence, leading to potential cross-reactivity.

Comparative Analysis of this compound Reactivity

While this compound is predominantly used as a caspase-1 substrate, it is also efficiently cleaved by other inflammatory caspases, namely caspase-4 and caspase-5.[2] This is a critical consideration, as activation of these caspases can also signify an inflammatory response. In contrast, apoptotic caspases, such as caspase-3 and -7, show a strong preference for the DEVD sequence and exhibit significantly lower activity on YVAD-based substrates.

For a more effective and specific measurement of caspase-1 activity, the tetrapeptide WEHD has been identified as a more optimal substrate, exhibiting a catalytic efficiency (kcat/KM) approximately 50-fold higher than YVAD for caspase-1.[1]

Table 1: Relative Substrate Specificity of Common Caspase Substrates

Substrate SequencePrimary Target Caspase(s)Cross-Reactivity ProfileRelative Efficiency for Caspase-1
YVAD Caspase-1, Caspase-4, Caspase-5High among inflammatory caspases; low with apoptotic caspases.Moderate
WEHD Caspase-1High specificity for Caspase-1.[1]High[1]
DEVD Caspase-3, Caspase-7High among executioner caspases.Very Low
IETD Caspase-8Primarily targets Caspase-8.Very Low
LEHD Caspase-9Primarily targets Caspase-9.Very Low

Signaling Pathway Context

Understanding the signaling pathways in which these caspases are activated is crucial for interpreting results from assays using this compound. Caspase-1 is activated through the formation of a multi-protein complex called the inflammasome, which assembles in response to various pathogens and cellular stress signals.[3][4] Caspases-4 and -5 are also involved in inflammatory responses and can be activated by different stimuli.[2] Apoptotic caspases are activated through distinct pathways, such as the extrinsic (death receptor) pathway for caspase-8 and the intrinsic (mitochondrial) pathway for caspase-9, both of which converge on the activation of executioner caspases-3 and -7.

G cluster_0 Inflammasome Pathway cluster_1 Apoptosis Pathway (Extrinsic) PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 ASC ASC Adaptor NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β ProIL1b->IL1b FasL Fas Ligand FasR Fas Receptor FasL->FasR FADD FADD Adaptor FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Simplified signaling pathways for Caspase-1 and Caspase-8 activation.

Experimental Protocols

To accurately measure caspase activity using this compound, a well-defined experimental protocol is essential. The following is a generalized protocol for a colorimetric caspase activity assay in a 96-well plate format.

Materials:

  • Cells or tissue lysate

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • This compound substrate (stock solution in DMSO, e.g., 4 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Induce the desired cellular response (e.g., inflammation) in your cell culture or animal model. Include an uninduced control group.

    • Harvest cells and wash with cold PBS.

    • Lyse cells by resuspending the pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubating on ice for 10-15 minutes.[5][6]

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of the this compound substrate stock solution (final concentration ~200 µM).[2]

    • Include control wells: a blank (Lysis Buffer, Reaction Buffer, substrate, no lysate) and a negative control (lysate from uninduced cells).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5][6] The incubation time may need to be optimized based on the level of caspase activity.

    • Measure the absorbance at 405 nm using a microplate reader.[5][7] The yellow color produced by the cleavage of pNA is proportional to the caspase activity.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all readings.

    • The caspase activity can be expressed as the fold increase in absorbance compared to the negative control.

G A Prepare Cell Lysate (Induced & Control) B Determine Protein Concentration A->B C Add Lysate to 96-Well Plate B->C D Add 2x Reaction Buffer C->D E Add this compound Substrate D->E F Incubate at 37°C (1-2 hours) E->F G Measure Absorbance at 405 nm F->G H Analyze Data G->H

Figure 2. General experimental workflow for a caspase colorimetric assay.

Conclusion and Recommendations

This compound is a valuable tool for detecting the activity of inflammatory caspases. However, researchers must be aware of its cross-reactivity with caspase-4 and caspase-5, in addition to its primary target, caspase-1.

Recommendations for Use:

  • Controls are Critical: When using this compound, it is advisable to use specific inhibitors to confirm the identity of the active caspase. For instance, the use of a specific caspase-1 inhibitor like Ac-YVAD-cmk can help dissect the contribution of caspase-1 from that of caspases-4 and -5.[8]

  • Consider Alternatives for Specificity: For experiments requiring high specificity for caspase-1, consider using a substrate with the WEHD sequence, as it offers superior selectivity.[1]

  • Orthogonal Validation: Whenever possible, supplement substrate-based assays with other methods, such as Western blotting for the cleaved (active) forms of specific caspases, to validate findings.

By understanding the specificity profile of this compound and implementing appropriate controls, researchers can confidently utilize this substrate to gain valuable insights into the complex roles of caspases in health and disease.

References

A Comparative Guide to Caspase-1 Activity Assays: Unveiling the Advantages of the Colorimetric Z-YVAD-pNA Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammation, pyroptosis, and related cellular pathways, the accurate measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of the widely used colorimetric assay utilizing the Z-YVAD-pNA substrate with its primary alternatives: fluorescent, bioluminescent, and ELISA-based methods. By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

The Central Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune response. Its activation is a key event in the formation of inflammasomes, multi-protein complexes that sense pathogenic microorganisms and sterile stressors. Once activated, caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Furthermore, caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D. Given its central role in these pathways, the modulation of caspase-1 activity is a significant area of interest for the development of therapeutics for a range of inflammatory diseases.

Below is a diagram illustrating the canonical inflammasome signaling pathway leading to caspase-1 activation.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inflammasome Assembly PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b transcription Pro_IL18 Pro-IL-18 (inactive) NFkB->Pro_IL18 transcription NLRP3 NLRP3 (inactive) NFkB->NLRP3 transcription IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 NLRP3_active NLRP3 (active) NLRP3->NLRP3_active Activation Signal 2 (e.g., K+ efflux) ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Casp1->Pro_IL1b cleavage Casp1->Pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage Extracellular Space Extracellular Space IL1b->Extracellular Space IL18->Extracellular Space GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Inflammasome signaling pathway leading to Caspase-1 activation.

The this compound Colorimetric Assay: A Foundational Method

The colorimetric assay using the substrate this compound is a well-established and straightforward method for quantifying caspase-1 activity. The principle of this assay is based on the specific recognition and cleavage of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) by active caspase-1. The YVAD sequence is conjugated to a chromophore, p-nitroaniline (pNA). When the substrate is cleaved by caspase-1, free pNA is released, which produces a yellow color that can be measured by a spectrophotometer at a wavelength of 405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-1 in the sample.

Alternative Methods for Caspase-1 Detection

While the this compound assay is widely used, several alternative methods offer different advantages in terms of sensitivity, throughput, and the nature of the endpoint measured.

Fluorescent Assays

Fluorescent assays for caspase-1 activity operate on a similar principle to the colorimetric method but utilize a fluorophore instead of a chromophore. A common substrate is Ac-YVAD-AFC, where AFC (7-amino-4-trifluoromethylcoumarin) is the fluorescent reporter molecule. Cleavage of the substrate by caspase-1 releases free AFC, which can be detected using a fluorometer with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively. Another approach involves the use of fluorescently labeled inhibitors of caspases (FLICA), such as FAM-YVAD-FMK. These cell-permeable probes covalently bind to active caspase-1, and the resulting fluorescent signal can be quantified by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Bioluminescent Assays

Bioluminescent assays, such as the Caspase-Glo® 1 assay, offer a highly sensitive method for detecting caspase-1 activity. These assays typically use a pro-luminescent substrate containing the caspase-1 recognition sequence (e.g., Z-WEHD-aminoluciferin). When cleaved by caspase-1, the liberated aminoluciferin acts as a substrate for luciferase, generating a light signal that is proportional to caspase-1 activity. The "glow-type" signal is stable, making it suitable for high-throughput screening.

Enzyme-Linked Immunosorbent Assay (ELISA)

Unlike the activity-based assays, ELISAs are immunoassays that detect the presence and quantity of the caspase-1 protein itself. These assays typically use a pair of antibodies that bind to different epitopes on the caspase-1 protein. One antibody is coated onto the wells of a microplate to capture the caspase-1 from the sample, while the other antibody is conjugated to an enzyme (e.g., horseradish peroxidase) for detection. The addition of a substrate results in a colorimetric reaction that is proportional to the amount of caspase-1 protein in the sample. It is important to note that most standard caspase-1 ELISAs detect both the pro-caspase-1 and the cleaved (active) form, though some kits are specific for the cleaved p20 subunit.

Quantitative Comparison of Caspase-1 Assays

The choice of assay often depends on the specific requirements of the experiment, including the need for sensitivity, the sample type, and budget constraints. The following table provides a summary of the key performance characteristics of the different caspase-1 assay methods.

FeatureColorimetric (this compound)Fluorescent (Ac-YVAD-AFC)Bioluminescent (Caspase-Glo® 1)ELISA
Principle Enzymatic cleavage of a chromogenic substrateEnzymatic cleavage of a fluorogenic substrateEnzymatic cleavage of a pro-luminescent substrateImmunoassay for protein detection
Measures Caspase-1 activityCaspase-1 activityCaspase-1 activityCaspase-1 protein level (pro and/or active forms)
Relative Sensitivity +++++++++
Typical Limit of Detection ~1-10 ng/mL~0.1-1 ng/mL~5 pM (enzyme concentration)~1-50 pg/mL (protein concentration)
Dynamic Range NarrowerWiderWidestWide
Time-to-Result 1-2 hours1-2 hours~1 hour3-5 hours
Throughput Moderate to HighHighHighModerate to High
Cost per Assay LowModerateHighModerate to High
Instrumentation SpectrophotometerFluorometerLuminometerAbsorbance Plate Reader

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed caspase-1 assay methods.

G cluster_0 Colorimetric Assay (this compound) Workflow A Prepare Cell Lysate B Add Assay Buffer and this compound A->B C Incubate at 37°C B->C D Read Absorbance at 405 nm C->D

Colorimetric Assay Workflow.

G cluster_1 Fluorescent Assay (Ac-YVAD-AFC) Workflow E Prepare Cell Lysate F Add Assay Buffer and Ac-YVAD-AFC E->F G Incubate at 37°C F->G H Read Fluorescence (Ex/Em = 400/505 nm) G->H

Fluorescent Assay Workflow.

G cluster_2 Bioluminescent Assay (Caspase-Glo® 1) Workflow I Add Caspase-Glo® 1 Reagent to Cells J Incubate at Room Temp I->J K Read Luminescence J->K

Bioluminescent Assay Workflow.

G cluster_3 ELISA Workflow L Add Sample to Coated Plate M Incubate & Wash L->M N Add Detection Antibody M->N O Incubate & Wash N->O P Add Substrate O->P Q Incubate P->Q R Add Stop Solution Q->R S Read Absorbance R->S

ELISA Workflow.

Detailed Experimental Protocols

The following are generalized protocols for each assay type. It is crucial to refer to the specific manufacturer's instructions for the kit you are using.

Colorimetric Caspase-1 Assay Protocol (this compound)
  • Sample Preparation:

    • Induce apoptosis or inflammasome activation in your cell culture.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add 50-100 µL of cell lysate to each well.

    • Add 50 µL of 2x reaction buffer containing DTT to each well.

    • Add 5 µL of this compound (final concentration ~200 µM) to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

    • Include appropriate controls, such as a blank (no lysate) and a negative control (uninduced cells).

Fluorescent Caspase-1 Assay Protocol (Ac-YVAD-AFC)
  • Sample Preparation:

    • Follow the same sample preparation steps as for the colorimetric assay.

  • Assay Procedure:

    • In a black 96-well plate, add 50-100 µL of cell lysate to each well.

    • Add 50 µL of 2x reaction buffer containing DTT to each well.

    • Add 5 µL of Ac-YVAD-AFC (final concentration ~50 µM) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]

    • Include appropriate controls.

Bioluminescent Caspase-1 Assay Protocol (Caspase-Glo® 1)
  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 1 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well of a white-walled 96-well plate.[2]

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1 hour.[2]

    • Measure the luminescence using a luminometer.

    • This is a homogeneous "add-mix-measure" assay, and cell lysis is not required beforehand.[2][3]

Caspase-1 ELISA Protocol
  • Assay Procedure:

    • Prepare standards and samples according to the kit manual.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.[4][5]

    • Incubate for the time specified in the protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[5]

    • Wash the wells several times with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[5]

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[5]

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark until a color develops (e.g., 30 minutes at room temperature).[5]

    • Add 50 µL of stop solution to each well.[5]

    • Read the absorbance at 450 nm immediately.[4][5]

Advantages of the this compound Colorimetric Assay

Despite the availability of more sensitive techniques, the colorimetric assay using this compound remains a valuable tool for many research applications due to several key advantages:

  • Cost-Effectiveness: The reagents and instrumentation required for colorimetric assays are generally less expensive than those for fluorescent and bioluminescent methods. This makes it an accessible option for laboratories with limited budgets or for large-scale screening projects.

  • Simplicity and Accessibility: The protocol is straightforward and does not require specialized instrumentation beyond a standard spectrophotometer, which is readily available in most research laboratories.

  • Robustness and Reliability: The assay is well-established and has been validated in numerous publications, providing a high degree of confidence in the results. The colorimetric endpoint is generally stable and less prone to interference from fluorescent compounds that may be present in samples.

  • Sufficient Sensitivity for Many Applications: While not as sensitive as fluorescent or bioluminescent assays, the colorimetric method often provides sufficient sensitivity to detect changes in caspase-1 activity in response to various stimuli, particularly when using cell lysates with a reasonable protein concentration.

Conclusion

The choice of a caspase-1 assay is a critical decision that should be based on the specific experimental goals, available resources, and the desired level of sensitivity. The this compound colorimetric assay offers a reliable, cost-effective, and accessible method for the routine measurement of caspase-1 activity. Its simplicity and robustness make it an excellent choice for initial investigations, high-throughput screening where cost is a major consideration, and for laboratories where specialized fluorescence or luminescence readers are not available. While fluorescent and bioluminescent assays provide superior sensitivity for detecting low levels of caspase-1 activity, and ELISAs offer a means to quantify total protein levels, the colorimetric this compound assay remains a cornerstone technique in the study of inflammation and apoptosis, providing valuable insights for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Personal protective equipment for handling Z-YVAD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the caspase-1 substrate, Z-YVAD-pNA (N-benzyloxycarbonyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-asparagine), also referred to as Ac-YVAD-pNA. Adherence to these procedural steps is critical for minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following personal protective equipment is required:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes. A face shield should also be worn if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to wear two pairs of gloves (double-gloving), especially when handling the solid compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Quantitative Safety Data

The following table summarizes key quantitative safety information for Ac-YVAD-pNA, a compound chemically analogous to this compound.

PropertyValueSource
Storage Class11 - Combustible Solids[1]
Water Hazard Class (WGK)3 (Highly hazardous to water)[1]
Storage Temperature-20°C[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Don Appropriate PPE B Work in a well-ventilated area or fume hood A->B C Weigh solid this compound carefully to avoid dust D Prepare solutions by slowly adding solvent to the solid C->D E Evacuate and ventilate the area D->E If Spill Occurs H Dispose of waste in accordance with local, state, and federal regulations D->H After Use F Absorb spill with inert material E->F G Collect and place in a sealed container for disposal F->G I Do not allow to enter drains due to high water hazard H->I

Safe handling workflow for this compound.

Disposal Plan

Due to its classification as highly hazardous to water (WGK 3), extreme care must be taken in the disposal of this compound and any materials contaminated with it.[1]

  • Solid Waste: Unused this compound and any contaminated disposable lab supplies (e.g., pipette tips, gloves, weighing paper) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Environmental Precaution: Under no circumstances should this compound or its solutions be disposed of down the drain.

All waste must be disposed of through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。